molecular formula C12H16O4 B102177 Ethyl 3,4-dimethoxyphenylacetate CAS No. 18066-68-7

Ethyl 3,4-dimethoxyphenylacetate

Cat. No.: B102177
CAS No.: 18066-68-7
M. Wt: 224.25 g/mol
InChI Key: WZKCZNJTDZCNMH-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethoxyphenylacetate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)acetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCZNJTDZCNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066306
Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18066-68-7
Record name Ethyl 3,4-dimethoxybenzeneacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3,4-DIMETHOXYPHENYLACETATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 3,4-dimethoxyphenylacetate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

CAS Number: 18066-68-7

This technical guide provides comprehensive information on this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Compound Identification and Properties

This compound, also known as ethyl homoveratrate, is a derivative of benzeneacetic acid.[1][2] Its core structure consists of a dimethoxylated phenyl ring attached to an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18066-68-7[1][2][3][4]
Molecular Formula C₁₂H₁₆O₄[1][2][3][4]
Molecular Weight 224.25 g/mol [1][2][3]
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[2][3]
Synonyms Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester; Ethyl dimethoxyphenylacetate; Homoveratric acid, ethyl ester[1][2][5]
Boiling Point 159-160 °C (at 4 mmHg)[2]
InChI Key WZKCZNJTDZCNMH-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)CC1=CC(=C(C=C1)OC)OC[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,4-dimethoxyphenylacetic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with ethanol.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on established methods for the formation of acyl chlorides from carboxylic acids and their subsequent esterification.[6][7]

Step 1: Synthesis of (3,4-Dimethoxyphenyl)acetyl chloride [7]

  • Materials:

    • 3,4-Dimethoxyphenylacetic acid

    • Thionyl chloride (SOCl₂)

    • Methylene chloride (CH₂Cl₂)

  • Procedure:

    • Suspend 3,4-dimethoxyphenylacetic acid in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add thionyl chloride dropwise to the suspension at room temperature over a period of 2 hours.

    • After the addition is complete and gas evolution has ceased (approximately 16 hours), reflux the mixture for one hour to ensure the reaction goes to completion.

    • Remove the volatile components (excess thionyl chloride and methylene chloride) by distillation under reduced pressure.

    • The resulting residue, (3,4-dimethoxyphenyl)acetyl chloride, can be purified by vacuum distillation.[7]

Step 2: Synthesis of this compound [6]

  • Materials:

    • (3,4-Dimethoxyphenyl)acetyl chloride

    • Anhydrous ethanol

    • An inert solvent (e.g., methylene chloride or tetrahydrofuran)

    • A non-nucleophilic base (e.g., pyridine or triethylamine, optional, to scavenge HCl)

  • Procedure:

    • Dissolve the (3,4-dimethoxyphenyl)acetyl chloride obtained in Step 1 in an inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add anhydrous ethanol to the solution with stirring. The reaction is exothermic.

    • If a base is used, it should be added to the reaction mixture prior to the addition of the acyl chloride.

    • Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine to remove any unreacted starting materials and byproducts.

    • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 3,4-dimethoxyphenylacetic acid.

Synthesis_Workflow A 3,4-Dimethoxyphenylacetic Acid R1 + Thionyl Chloride (SOCl₂) in Methylene Chloride A->R1 B (3,4-Dimethoxyphenyl)acetyl Chloride R2 + Ethanol (CH₃CH₂OH) B->R2 C This compound R1->B R2->C

References

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Ethyl 3,4-dimethoxyphenylacetate. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C12H16O4.[1][2] It is the ethyl ester of 3,4-dimethoxyphenylacetic acid. The structure is characterized by a benzene ring substituted with two methoxy groups at positions 3 and 4, and an ethyl acetate group at position 1.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1]
CAS Number 18066-68-7[1][2]
Molecular Formula C12H16O4[1][2]
Molecular Weight 224.25 g/mol [1]
Boiling Point 159-160 °C at 4 mmHg
InChI InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3[1]
SMILES CCOC(=O)CC1=CC(=C(C=C1)OC)OC[1]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

TechniqueDataSource
¹H NMR Data available[3]
¹³C NMR Data available[1]
Mass Spectrometry (GC-MS) Major peaks (m/z): 224 (M+), 151[1][2]
Infrared (IR) Spectroscopy Data available[1][2]

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Fischer esterification being a common and effective approach.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4-dimethoxyphenylacetic acid and ethanol using an acid catalyst.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis via Microwave-Assisted Esterification

A rapid synthesis can be performed using microwave irradiation.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Ethanol

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, combine 3,4-dimethoxyphenylacetic acid and ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80°C to 120°C) for a short duration (e.g., 8 to 20 minutes).[4]

  • After the reaction, cool the mixture and dilute it with dichloromethane.[4]

  • Wash the organic solution with saturated sodium carbonate solution and then with water.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway: Fischer Esterification

synthesis reactant1 3,4-Dimethoxyphenylacetic acid intermediate Protonated Intermediate reactant1->intermediate + H⁺ reactant2 Ethanol reactant2->intermediate Nucleophilic attack catalyst H₂SO₄ (cat.) product This compound intermediate->product - H₂O, - H⁺ byproduct Water intermediate->byproduct

References

Technical Guide: Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as ethyl homoveratrate, is an organic chemical compound that serves primarily as an intermediate in synthetic chemistry. Its molecular structure, featuring a substituted benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, including some pharmaceuticals. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Chemical and Physical Properties

This compound is a derivative of benzeneacetic acid. The quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1]
CAS Registry Number 18066-68-7[1][2]
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1]

Synonyms:

  • Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester[2]

  • Acetic acid, (3,4-dimethoxyphenyl)-, ethyl ester[2]

  • Ethyl dimethoxyphenylacetate[2]

  • Homoveratric acid, ethyl ester[2]

Synthesis Protocol

The most common method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. A modern adaptation of this method utilizes microwave irradiation to accelerate the reaction.

Microwave-Assisted Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of this compound[3].

Materials:

  • 3,4-dimethoxyphenylacetic acid

  • Ethanol

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor (e.g., Anton Paar Monowave 300)

  • Reaction glass tube with screw cap and magnetic stirrer

Procedure:

  • In a suitable reaction glass tube equipped with a magnetic stirrer, mix 3,4-dimethoxyphenylacetic acid (0.6 mol) and ethanol (1.5-2 mol) until a wet mixture is formed[3].

  • Place the sealed reaction mixture into the microwave reactor.

  • Irradiate the mixture at 80°C for 8 minutes or at 120°C for 20 minutes[3].

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled mixture with dichloromethane (41 mL) and filter by gravity[3].

  • Wash the filtrate with additional dichloromethane.

  • Transfer the organic filtrate to a separatory funnel and wash sequentially with a saturated sodium carbonate solution and then with water[3].

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the dried solution and concentrate it under reduced pressure to yield the final product, this compound[3].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification reactant1 3,4-Dimethoxyphenylacetic Acid process Microwave Irradiation (80-120°C) reactant1->process reactant2 Ethanol reactant2->process workup1 Dilution with Dichloromethane process->workup1 Cooling workup2 Washing with Na₂CO₃ (aq) & Water workup1->workup2 workup3 Drying over Na₂SO₄ workup2->workup3 workup4 Concentration workup3->workup4 product This compound workup4->product

Caption: Synthesis workflow for this compound.

Analytical Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragments.

m/z (Mass-to-Charge Ratio)InterpretationSource(s)
224Molecular Ion [M]⁺[1]
151Dominant fragment ion[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data requires direct access to spectral databases, typical chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) in structures similar to this compound are well-established. Data for this specific compound is available in databases such as SpectraBase[1].

Applications in Synthesis

While there is limited documented evidence of direct, large-scale biological or pharmacological activity of this compound itself, its structural motifs are present in various bioactive molecules. Its primary role is as a chemical intermediate. For instance, related compounds like 3,4-dimethoxyphenylacetone and 3,4-dimethoxybenzyl cyanide are known precursors in the synthesis of pharmaceuticals such as METHYLDOPA (an antihypertensive agent) and Verapamil (a calcium channel blocker)[4][5]. This suggests that this compound is a valuable building block for creating more complex molecular architectures in drug discovery and development.

Logical_Relationship start This compound (Building Block) intermediate Further Chemical Modifications start->intermediate Serves as precursor end Complex Bioactive Molecules (e.g., Pharmaceutical Precursors) intermediate->end Leads to

References

A Comprehensive Technical Guide to Ethyl 2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Ethyl 2-(3,4-dimethoxyphenyl)acetate, a key organic compound utilized in various scientific and pharmaceutical applications. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate in drug development.

Chemical Identity and Nomenclature

The compound commonly referred to as Ethyl 3,4-dimethoxyphenylacetate is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl 2-(3,4-dimethoxyphenyl)acetate[1][2][3]

This nomenclature precisely describes its structure: an ethyl ester of acetic acid, where the second carbon of the acetate group is substituted with a 3,4-dimethoxyphenyl group.

Physicochemical and Spectroscopic Data

The fundamental properties of ethyl 2-(3,4-dimethoxyphenyl)acetate are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1][2]
Synonyms Homoveratric acid ethyl ester, Ethyl homoveratrate[1][4]
CAS Number 18066-68-7[1][2][4]
Molecular Formula C₁₂H₁₆O₄[1][4][5]
Molecular Weight 224.25 g/mol [1][4][6]
Boiling Point 159-160 °C at 4 mmHg[2]
SMILES CCOC(=O)CC1=CC(=C(C=C1)OC)OC[1][2][5]
InChIKey WZKCZNJTDZCNMH-UHFFFAOYSA-N[1][2][4]
XLogP3 1.7[1]

Role in Synthetic Chemistry

Ethyl 2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a substituted aromatic ring and an ester functional group, allows for a variety of chemical transformations. It primarily serves as a building block for constructing more complex molecular architectures. For instance, derivatives of the core structure are utilized in the synthesis of cardiovascular agents like bevantolol.[7] The ester can be hydrolyzed to its corresponding carboxylic acid, (3,4-dimethoxyphenyl)acetic acid (homoveratric acid), or can undergo reactions at the alpha-carbon to the carbonyl group.

logical_relationship A Ethyl 2-(3,4-dimethoxyphenyl)acetate B 3,4-Dimethoxyphenyl Group A->B C Ethyl Acetate Backbone A->C D Veratrole Moiety (1,2-Dimethoxybenzene) B->D E Ethyl Ester Group C->E F Methylene Bridge (-CH2-) C->F

Structural components of the target molecule.

Experimental Protocols

A standard and efficient method for the synthesis of ethyl 2-(3,4-dimethoxyphenyl)acetate is the Fischer esterification of its parent carboxylic acid, (3,4-dimethoxyphenyl)acetic acid.

Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of (3,4-dimethoxyphenyl)acetic acid with ethanol.

Materials:

  • (3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually 4-8 hours).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure ethyl 2-(3,4-dimethoxyphenyl)acetate.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Reactant1 Homoveratric Acid Reflux Heat to Reflux (4-8h) Reactant1->Reflux Reactant2 Ethanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ethyl 2-(3,4-dimethoxyphenyl)acetate Purify->Product

Workflow for Fischer esterification synthesis.

Application in Drug Development

Ethyl 2-(3,4-dimethoxyphenyl)acetate serves as a precursor in the multi-step synthesis of various pharmacologically active molecules. Its structure is a common feature in compounds targeting cardiovascular and neurological pathways. The general workflow involves modifying the ester functional group and potentially further functionalizing the aromatic ring to achieve the desired target molecule.

drug_development_flow Start Ethyl 2-(3,4-dimethoxyphenyl)acetate (Starting Material) Step1 Step 1: Functional Group Transformation (e.g., Amidation) Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Step 2: Side-Chain Elaboration Intermediate->Step2 API Active Pharmaceutical Ingredient (API) (e.g., Bevantolol precursor) Step2->API

Role as an intermediate in multi-step synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

This technical guide provides a comprehensive overview of this compound, also known as Homoveratric acid ethyl ester. The document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential roles in scientific research and drug development.

Chemical Identity and Synonyms

Ethyl 2-(3,4-dimethoxyphenyl)acetate is a derivative of phenylacetic acid. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonym Source
This compound--INVALID-LINK--
Homoveratric acid, ethyl ester--INVALID-LINK--
3,4-Dimethoxyphenylacetic acid ethyl ester--INVALID-LINK--
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester--INVALID-LINK--
Acetic acid, (3,4-dimethoxyphenyl)-, ethyl ester--INVALID-LINK--
Ethyl dimethoxyphenylacetate--INVALID-LINK--
Ethyl homoveratrate--INVALID-LINK--
ethyl 2-(3,4-dimethoxyphenyl)acetate--INVALID-LINK--

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
CAS Number 18066-68-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₁₆O₄--INVALID-LINK--
Molecular Weight 224.25 g/mol --INVALID-LINK--
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate--INVALID-LINK--
Boiling Point 159-160 °C at 4 mmHg--INVALID-LINK--
SMILES CCOC(=O)CC1=CC(=C(C=C1)OC)OC--INVALID-LINK--
InChI Key WZKCZNJTDZCNMH-UHFFFAOYSA-N--INVALID-LINK--

Experimental Protocols

Synthesis via Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of its carboxylic acid precursor, 3,4-dimethoxyphenylacetic acid (homoveratric acid), with ethanol in the presence of an acid catalyst.[1][2][3] This is a reversible reaction, and thus, reaction conditions are optimized to drive the equilibrium towards the product.[4]

Materials:

  • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Toluene or other suitable non-polar solvent for azeotropic removal of water (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 3,4-dimethoxyphenylacetic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents). The large excess of ethanol serves to drive the reaction equilibrium towards the ester product.[4]

  • Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.3 molar equivalents). The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2 to 10 hours.[1][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Neutralize the excess acid by carefully washing the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.[5]

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethanol.

  • Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product.

G Fischer-Speier Esterification Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,4-Dimethoxyphenylacetic Acid Mix Mixing Reactant1->Mix Reactant2 Anhydrous Ethanol (Excess) Reactant2->Mix Catalyst Conc. H₂SO₄ Catalyst->Mix Reflux Reflux (2-10h) Mix->Reflux Workup Work-up & Neutralization Reflux->Workup Extract Extraction Workup->Extract Dry Drying & Concentration Extract->Dry Purification Vacuum Distillation Dry->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited, its structural components and precursors provide significant insights into its potential applications in research and drug development.

Precursor to Pharmaceutical Compounds

The parent carboxylic acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid), is a known intermediate in the synthesis of various pharmaceutical compounds, including cardiovascular drugs like papaverine.[6] It has also been identified as a dopamine metabolite and has been studied for its ability to inhibit brain mitochondrial respiration.[7] Therefore, the ethyl ester can serve as a protected or modified version of this acid, potentially offering different pharmacokinetic properties for derivatization and use in medicinal chemistry.

Research in Fatty Acid Uptake Inhibition

A study on a series of homovanillic acid esters, which are structurally very similar to this compound, demonstrated their potential as inhibitors of intestinal fatty acid uptake in Caco-2 cells.[8][9] The study highlighted that specific structural motifs, such as branched fatty acid side chains, are important for this inhibitory activity.[8] This suggests that this compound and its derivatives could be valuable tools for research into metabolic disorders and obesity by exploring their effects on fatty acid transport and metabolism.

Building Block for Novel Derivatives

As a chemical building block, this compound provides a scaffold for the synthesis of more complex molecules. The dimethoxy-phenyl group is a common feature in many biologically active compounds, and the ethyl acetate functional group is amenable to a variety of chemical transformations. This makes it a useful starting material in drug discovery programs aimed at creating novel therapeutic agents.

G Logical Relationships & Potential Applications cluster_core Core Compound cluster_precursor Precursor cluster_applications Potential Research & Development Areas Core This compound App2 Investigation into Fatty Acid Uptake Inhibition Core->App2 is a candidate for App3 Scaffold for Novel Bioactive Derivatives Core->App3 serves as a Precursor 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) Precursor->Core Esterification App1 Synthesis of Cardiovascular Drug Intermediates Precursor->App1 is a precursor for App4 Probe for Neurological Disorder Research Precursor->App4 is a metabolite in

Caption: Logical relationships and applications of the core compound.

References

An In-depth Technical Guide to Homoveratric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoveratric acid ethyl ester, also known as ethyl 2-(3,4-dimethoxyphenyl)acetate, is an organic compound with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While specific biological activities and mechanisms of action are still under investigation, this guide consolidates the available technical data to serve as a foundational resource for scientific professionals.

Chemical and Physical Properties

Homoveratric acid ethyl ester is the ethyl ester derivative of homoveratric acid. Its core structure consists of a benzene ring substituted with two methoxy groups and an ethyl acetate group.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1][2]
CAS Number 18066-68-7[1][2]
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[2]
Synonyms Ethyl 3,4-dimethoxyphenylacetate, Homoveratric acid ethyl ester, Ethyl dimethoxyphenylacetate, Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester[1][3]
Appearance White to off-white solid (for the parent acid)[4]
Boiling Point 159-160 °C at 4 mmHg[3]
Melting Point 96-99 °C (for the parent acid, homoveratric acid)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of homoveratric acid ethyl ester.

Mass Spectrometry

The electron ionization mass spectrum of homoveratric acid ethyl ester shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
224Molecular ion [M]⁺
151Fragment ion [M - OCH₂CH₃ - CO]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of homoveratric acid ethyl ester would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group Vibration
~1735C=O (ester) stretch
~1250 and ~1100C-O (ester) stretch
~2975-2845C-H (aliphatic) stretch
~1600C=C (aromatic) stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8m3HAromatic protons
~4.1q2H-O-CH₂-CH₃
~3.8s6HTwo -OCH₃ groups
~3.5s2H-CH₂- adjacent to the aromatic ring
~1.2t3H-O-CH₂-CH₃

¹³C NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~149, ~148Aromatic carbons attached to -OCH₃
~127Quaternary aromatic carbon
~121, ~112, ~111Aromatic CH carbons
~61-O-CH₂-CH₃
~56Two -OCH₃ carbons
~41-CH₂- adjacent to the aromatic ring
~14-O-CH₂-CH₃

Synthesis of Homoveratric Acid Ethyl Ester

The primary method for synthesizing homoveratric acid ethyl ester is through the Fischer-Speier esterification of homoveratric acid with ethanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

  • Homoveratric acid (1 equivalent)

  • Absolute ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask, dissolve homoveratric acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl homoveratrate.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

A microwave-assisted synthesis has also been reported, which can significantly reduce the reaction time.[8] In this method, a mixture of 3,4-dimethoxyphenylacetic acid and ethanol is irradiated in a microwave reactor.[8]

Biological Activity and Applications in Drug Development

While specific biological activities for homoveratric acid ethyl ester are not extensively documented in the provided search results, related compounds and extracts containing esters have shown various biological effects. Esters are often explored in drug development as prodrugs to enhance the pharmacokinetic properties of a parent compound.[9]

Ethyl acetate extracts of various plants have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[10][11] For instance, the phenolic compound ethyl 3,4-dihydroxybenzoate has been shown to potentiate antibiotic activity by inhibiting bacterial efflux pumps.[12]

Homoveratric acid itself is a metabolite of dopamine and has been noted to inhibit brain mitochondrial respiration.[4][13] The ethyl ester derivative could be a subject of future research to explore if it retains or modifies this activity, potentially with improved cell permeability.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of homoveratric acid ethyl ester via Fischer esterification.

Synthesis_Workflow Reactants Homoveratric Acid + Ethanol Reaction Reflux Reactants->Reaction AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Homoveratric Acid Ethyl Ester Purification->Product

Caption: General workflow for the synthesis of homoveratric acid ethyl ester.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification involves several key steps, as depicted below.

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 3,4-dimethoxyphenylacetate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of this compound. This compound, also known as homoveratric acid ethyl ester, serves as a valuable building block in various chemical syntheses.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] It is characterized by the following properties:

PropertyValueReference
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[2][3]
Synonyms Homoveratric acid, ethyl ester; 3,4-Dimethoxyphenylacetic acid ethyl ester; Ethyl homoveratrate[3][4]
CAS Number 18066-68-7[3][4]
Molecular Formula C₁₂H₁₆O₄[2][4]
Molecular Weight 224.25 g/mol [2][5]
Appearance Light yellow liquid[1]
Odor Vinegar-like[1]
Boiling Point 159°C to 160°C (at 4 mmHg)[3]
Solubility Low water solubility[1]

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and an ethyl acetate group.

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 O13 O C3->O13 C5 C C4->C5 O14 O C4->O14 C6 C C5->C6 C6->C1 C8 C C7->C8 O9 O C8->O9 O10 O C8->O10 C11 C O10->C11 C12 C C11->C12 C15 C O13->C15 C16 C O14->C16

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR Data available.[6]
¹³C NMR Data available.[2][6]
Mass Spectrometry (GC-MS) Data available through the NIST Mass Spectrometry Data Center.[2][4]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[2]

Experimental Protocols

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid).

Materials:

  • 3,4-dimethoxyphenylacetic acid[7]

  • Ethanol (absolute)[7]

  • Concentrated sulfuric acid (catalyst)[8]

  • Dichloromethane[7]

  • Saturated sodium carbonate solution[7]

  • Anhydrous sodium sulfate[7]

Procedure:

  • Reaction Setup: In a round-bottom flask, 3,4-dimethoxyphenylacetic acid is mixed with an excess of ethanol.[7][8] A magnetic stirrer is added to the flask.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while stirring.[8]

  • Reflux: The reaction mixture is heated to reflux.[7][8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature.[7] The excess ethanol is removed under reduced pressure.[8]

  • Extraction: The residue is diluted with dichloromethane.[7] The organic layer is then washed with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by a water wash.[7][8]

  • Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[7][8]

  • Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Relationship to Key Biological Molecules

This compound is the ethyl ester of 3,4-dimethoxyphenylacetic acid, also known as homoveratric acid.[9] Homoveratric acid is a metabolite of dopamine, a critical neurotransmitter. The metabolic pathway illustrates the conversion of dopamine to homovanillic acid (HVA), and the structural relationship to homoveratric acid.

G Dopamine Dopamine HVA Homovanillic Acid (HVA) Dopamine->HVA Metabolism Homoveratric_Acid 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) HVA->Homoveratric_Acid Structural Analogue Product This compound Homoveratric_Acid->Product Esterification

Caption: Biochemical relationship of this compound.

Safety and Handling

This compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1][10] The compound should be handled in a well-ventilated area.[1] For storage, it should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[1][10]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. The synthetic route via Fischer esterification is straightforward and efficient. Its relationship to biologically significant molecules like dopamine metabolites suggests its potential as a synthon in medicinal chemistry and drug development. This guide provides foundational data for researchers working with this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3,4-dimethoxyphenylacetate, a significant compound in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄[1][2][3]
Molecular Weight 224.25 g/mol [1][2][3][4]
CAS Number 18066-68-7[2][3][5]
Appearance Not explicitly stated, but its precursor, (3,4-Dimethoxyphenyl)acetic acid, is a white to beige powder.[6]
Boiling Point 178°C at 12 torr[5], 191°C[7], 159-160°C at 4 mmHg[3][7]Various sources report slightly different values under different pressures.
Density 1.084 g/cm³ (predicted)[5][7]
Refractive Index 1.5180[5][7]
Flash Point 129.3°C[5]
Vapor Pressure 0.00102 mmHg at 25°C[5]
Solubility Esters with shorter hydrocarbon chains are generally soluble in water[8]. This compound is expected to be soluble in organic solvents like acetone and methylated spirits, and likely has low solubility in water[9]. The precursor, (3,4-Dimethoxyphenyl)acetic acid, is slightly soluble in chloroform, DMSO, and methanol[6].Solubility data is inferred from general ester properties and the properties of its precursor.
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1][3]
Synonyms Homoveratric acid ethyl ester, 3,4-Dimethoxyphenylacetic acid ethyl ester, Ethyl homoveratrate[2][3][7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of esters, which can be adapted for this compound.

Materials:

  • 3,4-dimethoxyphenylacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, combine 3,4-dimethoxyphenylacetic acid and an excess of ethanol.[10]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 8 minutes at 80°C or 20 minutes at 120°C if using a microwave reactor).[10]

  • After cooling, dilute the reaction mixture with dichloromethane.[10]

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium carbonate solution and water to neutralize the acid and remove unreacted starting material.[10]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[10]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[10]

  • Further purification can be achieved through distillation under reduced pressure.

Determination of Physical Properties

The following outlines general experimental procedures for determining the key physical properties of an ester like this compound.

Boiling Point:

  • The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.

Density:

  • A pycnometer or a digital density meter can be used to accurately measure the density of the liquid ester at a specific temperature.

Refractive Index:

  • A refractometer is used to measure the refractive index of the liquid. This value is a characteristic property of the substance and is indicative of its purity.

Solubility:

  • Qualitative solubility tests can be performed by adding a small amount of the ester to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved ester can be determined using techniques like gas chromatography or UV-Vis spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 3,4-dimethoxyphenylacetic acid + Ethanol catalyst H₂SO₄ (catalyst) reactants->catalyst add reflux Reflux catalyst->reflux heat extraction Extraction with Dichloromethane reflux->extraction washing Washing with Na₂CO₃ and Water extraction->washing drying Drying with Na₂SO₄ washing->drying concentration Concentration (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

logical_relationship Logical Flow for Physical Property Determination cluster_primary_analysis Primary Physical Analysis cluster_secondary_analysis Further Characterization start Synthesized Compound boiling_point Determine Boiling Point (Distillation) start->boiling_point density Measure Density (Pycnometer) start->density refractive_index Measure Refractive Index (Refractometer) start->refractive_index solubility_test Qualitative Solubility Tests boiling_point->solubility_test density->solubility_test refractive_index->solubility_test spectroscopy Spectroscopic Analysis (IR, NMR) solubility_test->spectroscopy final_data Comprehensive Data Sheet spectroscopy->final_data

References

An In-depth Technical Guide on the Biological Activity of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethoxyphenylacetate, a derivative of homoveratric acid, is a compound of interest in medicinal chemistry and pharmacology. Due to a notable scarcity of direct research on this specific ester, this technical guide provides a comprehensive overview of its known properties and potential biological activities, drawing necessary inferences from its parent compound, 3,4-dimethoxyphenylacetic acid (homoveratric acid). This document consolidates available information on its chemical characteristics, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation. Particular emphasis is placed on its predicted anti-inflammatory, analgesic, and antimicrobial properties, as well as its relationship to dopamine metabolism. This guide aims to serve as a foundational resource to stimulate and inform future research into the pharmacological profile of this compound.

Introduction

This compound (CAS No. 18066-68-7) is an organic compound characterized by a phenylacetic acid core with two methoxy groups at the 3 and 4 positions of the benzene ring, and an ethyl ester functional group.[1] While direct studies on the biological activities of this specific ester are limited, its parent compound, 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid), has been reported to possess several interesting pharmacological properties.[2][3] Homoveratric acid is recognized as a metabolite of dopamine and has been investigated for its potential anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6] Furthermore, it serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly cardiovascular drugs.[5]

This guide will synthesize the available information on this compound and its parent acid to provide a comprehensive technical overview for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1]
Synonyms Ethyl homoveratrate, Homoveratric acid ethyl ester[7]
CAS Number 18066-68-7[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
Appearance Liquid[7]
Boiling Point 191 °C[7]

Synthesis

This compound can be synthesized from its parent compound, 3,4-dimethoxyphenylacetic acid (homoveratric acid), through Fischer esterification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-dimethoxyphenylacetic acid (homoveratric acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

G HomoveratricAcid 3,4-dimethoxyphenylacetic acid Reflux Reflux HomoveratricAcid->Reflux Ethanol Anhydrous Ethanol Ethanol->Reflux SulfuricAcid Conc. H₂SO₄ (catalyst) SulfuricAcid->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Product This compound Workup->Product

Figure 1: Synthesis workflow for this compound.

Potential Biological Activities

Based on the known activities of its parent compound, homoveratric acid, this compound is predicted to exhibit a range of biological effects. The ethyl ester functional group may enhance the lipophilicity of the molecule, potentially improving its absorption and cell permeability, which could modulate its overall activity.

Anti-inflammatory and Analgesic Activity

Homoveratric acid has been suggested to have anti-inflammatory and analgesic properties.[2] It is plausible that this compound shares these characteristics. A standard in vivo model to evaluate these effects is the carrageenan-induced paw edema assay in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

  • Administer the test compound or controls orally or intraperitoneally.

  • After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[8][9]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Dosing Administration of Test Compound/ Control Grouping->Dosing Carrageenan Carrageenan Injection (Paw Edema Induction) Dosing->Carrageenan Measurement Paw Volume/Thickness Measurement (hourly) Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End Conclusion on Anti-inflammatory Activity Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity

Homoveratric acid has been reported to possess antimicrobial properties and is used as a food preservative.[3][6] this compound may also exhibit similar activity. Standard in vitro methods can be employed to determine its efficacy against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of this compound.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • This compound

  • Positive controls (e.g., gentamicin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, which can be confirmed by measuring the optical density at 600 nm.

Role in Dopamine Metabolism

Homoveratric acid is a known metabolite in the dopamine pathway.[4] Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA). Homoveratric acid is structurally similar to HVA, differing by a methoxy group instead of a hydroxyl group at one position. It is considered a xenobiotic metabolite, and its presence can be indicative of exposure to certain exogenous compounds.[5] The metabolic fate of this compound in vivo is likely to involve hydrolysis to homoveratric acid.

G Dopamine Dopamine MAO MAO Dopamine->MAO DOPAC DOPAC MAO->DOPAC COMT COMT HVA Homovanillic Acid (HVA) COMT->HVA DOPAC->COMT HomoveratricAcid Homoveratric Acid (3,4-dimethoxyphenylacetic acid) EthylEster This compound Hydrolysis Esterase EthylEster->Hydrolysis Hydrolysis->HomoveratricAcid

Figure 3: Simplified dopamine metabolic pathway and the position of homoveratric acid.

Data Presentation

As of the date of this publication, there is a lack of publicly available quantitative data (e.g., IC₅₀, MIC) specifically for the biological activities of this compound. The data presented in Table 2 is for related compounds and is provided for comparative and inferential purposes.

Table 2: Biological Activity of Compounds Structurally Related to this compound

CompoundBiological ActivityAssayResultReference(s)
3-hydroxy-4-methoxycinnamic acid AntibacterialMIC against E. coli MDR> 512 µg/mL[10]
3-hydroxy-4-methoxycinnamic acid AntibacterialMIC against S. aureus MDR> 512 µg/mL[10]

Note: The data in this table is for structurally related compounds and not for this compound itself. It is intended to provide context for potential areas of investigation.

Conclusion and Future Directions

This compound is a compound with a currently underexplored pharmacological profile. Based on the known biological activities of its parent compound, homoveratric acid, it is a promising candidate for investigation into its anti-inflammatory, analgesic, and antimicrobial properties. The addition of the ethyl ester group may influence its pharmacokinetic properties, potentially enhancing its bioavailability and efficacy.

Future research should focus on:

  • In vitro screening: Comprehensive evaluation of its antimicrobial activity against a broad panel of pathogens and determination of its cytotoxic profile in various cell lines.

  • In vivo studies: Conducting well-designed animal studies to confirm its anti-inflammatory and analgesic effects and to establish its pharmacokinetic and safety profiles.

  • Mechanistic studies: Investigating the underlying molecular mechanisms of its biological activities, including its potential interactions with key enzymes and signaling pathways involved in inflammation and pain.

  • Metabolism studies: Elucidating the metabolic fate of this compound in vivo, particularly its conversion to homoveratric acid and subsequent metabolites.

This technical guide provides a foundational framework to encourage and guide these future research endeavors, which are essential to fully uncover the therapeutic potential of this compound.

References

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethoxyphenylacetate, a derivative of phenylacetic acid, is a compound of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive review of its synthesis, chemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectroscopic data. While direct biological studies on this specific ester are limited, this guide also explores the known activities of structurally related compounds to highlight its potential areas of application in drug discovery and development.

Chemical Properties and Data

This compound, also known as ethyl homoveratrate, is an organic compound with the chemical formula C₁₂H₁₆O₄.[1] It is the ethyl ester of 3,4-dimethoxyphenylacetic acid.

PropertyValueReference
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1]
CAS Number 18066-68-7[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1][2]
Boiling Point 159-160 °C at 4 mmHg
Appearance Not specified in literature
Solubility Not specified in literature

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. A microwave-assisted method has also been reported.

Fischer Esterification

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5][6]

Reaction:

Fischer_Esterification cluster_reactants cluster_products reactant1 3,4-Dimethoxyphenylacetic Acid reactant2 Ethanol catalyst H+ (catalyst) plus1 + product1 This compound catalyst->product1 Reflux product2 Water plus2 +

Figure 1: Fischer Esterification of 3,4-dimethoxyphenylacetic acid.

Experimental Protocol:

A detailed experimental protocol for the Fischer esterification of 3,4-dimethoxyphenylacetic acid is outlined below, based on general procedures for this reaction type.

Materials:

  • 3,4-dimethoxyphenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.[7]

Experimental Protocol:

  • In a microwave reactor tube, mix 3,4-dimethoxyphenylacetic acid (0.6 mol) with ethanol (1.5-2 mol).[7]

  • Irradiate the mixture in a microwave reactor at 80°C for 8 minutes or 120°C for 20 minutes.[7]

  • After cooling, dilute the reaction mixture with dichloromethane.[7]

  • Wash the organic phase with a saturated sodium carbonate solution and then with water.[7]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Spectral data is available but specific peak assignments are not detailed in the provided search results.
¹³C NMR A proton-decoupled ¹³C NMR spectrum is available.[1][8] The carbonyl carbon of the ester is expected at a low field (around 171 ppm), while the aromatic carbons and the carbons of the ethyl and methoxy groups will appear at higher fields.[8]
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available.[1] Key expected absorptions include a strong C=O stretch for the ester group around 1735-1750 cm⁻¹ and C-O stretching bands.
Mass Spectrometry (MS) The NIST database shows a mass spectrum for this compound.[2] The molecular ion peak [M]⁺ would be at m/z = 224. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements.[9]

Biological Activity

Antioxidant Activity

Phenolic compounds and their derivatives are well-known for their antioxidant properties. While no specific DPPH or ABTS assays for this compound were found, related phenolic compounds have demonstrated significant radical scavenging activity. The presence of the dimethoxy-substituted phenyl ring suggests that this compound may possess antioxidant potential.

Anti-inflammatory Activity

Compounds with a 3,4-dimethoxyphenyl moiety have been investigated for their anti-inflammatory effects. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene has been shown to possess potent anti-inflammatory activity. This suggests that this compound could be a candidate for anti-inflammatory research.

Cytotoxic Activity

The cytotoxic effects of this compound against cancer cell lines have not been specifically reported in the available literature. However, various synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, a structure related to the 3,4-dimethoxyphenyl group, have been shown to induce apoptosis in cancer cells.[10][11] This suggests that the core structure may have potential as a scaffold for the development of anticancer agents. Further investigation using assays such as the MTT assay would be necessary to determine the cytotoxic potential of this compound.[12][13][14]

Experimental Workflows and Signaling Pathways

As there is no specific information on the biological mechanism of action for this compound, a diagram for a hypothetical experimental workflow to screen for its bioactivity is presented.

Bioactivity_Screening_Workflow cluster_assays In Vitro Screening start This compound antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (COX, LOX inhibition) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT on cancer cell lines) start->cytotoxicity ic50_antioxidant Determine IC50 antioxidant->ic50_antioxidant ic50_inflammatory Determine IC50 anti_inflammatory->ic50_inflammatory ic50_cytotoxicity Determine IC50 cytotoxicity->ic50_cytotoxicity end Lead Compound Identification ic50_antioxidant->end ic50_inflammatory->end mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Signaling Pathway Analysis) ic50_cytotoxicity->mechanism mechanism->end

Figure 2: A hypothetical workflow for screening the bioactivity of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery. While direct evidence of its biological activity is currently lacking in the scientific literature, its structural similarity to other bioactive molecules suggests that it may exhibit antioxidant, anti-inflammatory, and potentially cytotoxic properties. This guide provides the foundational chemical knowledge and outlines a path for future research to explore the therapeutic potential of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers initiating studies on this compound.

References

The Discovery and Synthesis of Ethyl 3,4-dimethoxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as homoveratric acid ethyl ester, is a chemical compound with the molecular formula C₁₂H₁₆O₄. It belongs to the class of phenoacetates, characterized by a phenyl ring substituted with two methoxy groups and an ethyl ester functional group. While not a widely known compound in its own right, its core structure, the 3,4-dimethoxyphenyl group, is present in a variety of biologically active molecules and natural products. This technical guide provides an in-depth overview of the synthesis of this compound, presenting both a plausible historical method of its "discovery" through classical esterification and a modern, efficient microwave-assisted protocol. Additionally, it tabulates the compound's physicochemical properties and explores the biological context of its parent acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid), a metabolite of dopamine-related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent carboxylic acid, 3,4-dimethoxyphenylacetic acid, are presented below for easy reference and comparison.

PropertyThis compound3,4-Dimethoxyphenylacetic Acid
Synonyms Homoveratric acid ethyl ester, Ethyl 2-(3,4-dimethoxyphenyl)acetateHomoveratric acid, 2-(3,4-Dimethoxyphenyl)acetic acid
CAS Number 18066-68-7[1]93-40-3
Molecular Formula C₁₂H₁₆O₄[1]C₁₀H₁₂O₄
Molecular Weight 224.25 g/mol [1]196.20 g/mol
Appearance -Light beige solid
Melting Point -96-98 °C
Boiling Point --
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1](3,4-dimethoxyphenyl)acetic acid

Historical Synthesis: The "Discovery" via Fischer-Speier Esterification

The discovery of simple esters like this compound is not typically marked by a single, celebrated event but rather represents the application of established chemical reactions to new substrates. The Fischer-Speier esterification, first described in 1895, is a classic and highly probable method for the initial synthesis of this compound. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental transformation in organic chemistry.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer-Speier esterification.[2][3]

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents). If using a Dean-Stark apparatus for water removal, toluene can be added as an azeotropic solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours to reach equilibrium.

  • Work-up: After cooling to room temperature, the excess ethanol and toluene are removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is redissolved in an organic solvent such as ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the pure ester.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Acid Catalyst) Ester Ester (R-COOR') Water Water (H₂O) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack + R'-OH Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Water_Elimination->Water Deprotonation Deprotonation Water_Elimination->Deprotonation Deprotonation->Ester - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Modern Synthesis: Microwave-Assisted Esterification

Modern synthetic methods often prioritize speed, efficiency, and sustainability. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol details a microwave-assisted synthesis of this compound.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Ethanol

  • Microwave reactor

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction glass tube with screw cap

  • Magnetic stirrer

Procedure:

  • Reactant Mixture: In a microwave-safe reaction glass tube equipped with a magnetic stirrer, mix 3,4-dimethoxyphenylacetic acid and an excess of ethanol.

  • Microwave Irradiation: Place the sealed reaction tube in a microwave reactor and irradiate at a set temperature (e.g., 80-120°C) for a short duration (e.g., 8-20 minutes).

  • Cooling and Dilution: Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

  • Washing: The diluted mixture is filtered, and the filtrate is washed sequentially with a saturated sodium carbonate solution and water.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis_Workflow cluster_classical Classical Fischer Esterification cluster_modern Modern Microwave Synthesis Start_Classical 3,4-Dimethoxyphenylacetic Acid + Ethanol + H₂SO₄ Reflux Heat under Reflux (several hours) Start_Classical->Reflux Workup_Classical Aqueous Work-up (Neutralization & Extraction) Reflux->Workup_Classical Purification_Classical Purification (Distillation/Chromatography) Workup_Classical->Purification_Classical Product_Classical This compound Purification_Classical->Product_Classical Start_Modern 3,4-Dimethoxyphenylacetic Acid + Ethanol Microwave Microwave Irradiation (minutes) Start_Modern->Microwave Workup_Modern Aqueous Work-up (Washing & Extraction) Microwave->Workup_Modern Purification_Modern Concentration Workup_Modern->Purification_Modern Product_Modern This compound Purification_Modern->Product_Modern Metabolic_Pathway Dopamine Dopamine DMPEA 3,4-Dimethoxyphenylethylamine (DMPEA) Dopamine->DMPEA Aldehyde 3,4-Dimethoxyphenylacetaldehyde DMPEA->Aldehyde Monoamine Oxidase HVA Homoveratric Acid (3,4-Dimethoxyphenylacetic Acid) Aldehyde->HVA Target_Ester This compound HVA->Target_Ester

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ethyl 3,4-dimethoxyphenylacetate is a chemical compound with limited direct research into its specific mechanism of action. However, its close structural relationship to (3,4-dimethoxyphenyl)acetic acid (homoveratric acid), a known dopamine metabolite, provides a strong basis for a hypothesized mechanism centered on the modulation of mitochondrial function. This technical guide synthesizes the available information on homoveratric acid and related derivatives of this compound to propose a potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as homoveratric acid ethyl ester, is a derivative of homoveratric acid. While direct pharmacological studies on this compound are scarce, its parent compound, homoveratric acid, is a recognized metabolite of dopamine. The biological activities of homoveratric acid and synthetic derivatives of this compound, such as isochromans and benzothiazines, offer valuable insights into its potential therapeutic applications and mechanism of action. This guide will explore the hypothesized mechanism of action of this compound, focusing on the biological activities of its parent compound and its synthetic derivatives.

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary hypothesized mechanism of action for this compound is the inhibition of mitochondrial respiration, a property attributed to its parent compound, homoveratric acid.

(3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid) is a metabolite of dopamine and has been shown to inhibit mitochondrial respiration in the brain. This inhibition can occur through pathways that are dependent or independent of monoamine oxidase/H2O2[1][2].

Signaling Pathway: Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the inner mitochondrial membrane. This process generates an electrochemical proton gradient that drives the synthesis of ATP.

Inhibition of the ETC can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the initiation of apoptosis. The specific complexes of the ETC that are inhibited by homoveratric acid are a key area for further investigation.

mitochondrial_respiration_inhibition cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome c reductase) Complex_I->Complex_III e- ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Leakage Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e- Complex_III->ROS Increased Leakage ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces HVA Homoveratric Acid (from this compound) HVA->Complex_I Inhibits HVA->Complex_II Inhibits

Figure 1: Hypothesized inhibition of the mitochondrial electron transport chain by homoveratric acid.
Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the inhibition of mitochondrial respiration by homoveratric acid or this compound.

Biological Activities of Synthetic Derivatives

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities.

Isochroman Derivatives

Isochroman derivatives synthesized from this compound have been reported to possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

Benzothiazine Derivatives

Benzothiazine derivatives are another class of compounds that can be synthesized from this compound. These compounds have shown potential as anti-inflammatory and analgesic agents.

Table 1: Summary of Biological Activities of Derivatives

Derivative ClassStarting MaterialReported Biological Activities
IsochromansThis compoundAnti-inflammatory, Antimicrobial, Antitumor
BenzothiazinesThis compoundAnti-inflammatory, Analgesic

Experimental Protocols

Measurement of Mitochondrial Respiration

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using high-resolution respirometry.

Protocol: OCR Measurement in Isolated Mitochondria

  • Isolation of Mitochondria: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.

  • Respirometry:

    • Suspend the isolated mitochondria in a respiration buffer.

    • Add substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate).

    • Measure the basal OCR.

    • Add ADP to stimulate ATP synthesis (State 3 respiration).

    • Add the test compound (e.g., homoveratric acid) at various concentrations to determine its effect on OCR.

    • Add oligomycin to inhibit ATP synthase (State 4 respiration).

    • Add an uncoupler like FCCP to measure maximal respiration.

    • Add a combination of rotenone and antimycin A to inhibit Complex I and III, respectively, to determine non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency. Determine the IC50 value for the inhibition of OCR by the test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Mitochondria D Add Mitochondria to Respirometer Chamber A->D B Prepare Respiration Buffer B->D C Prepare Substrates and Inhibitors E Add Substrates (e.g., glutamate/malate) C->E G Add ADP (State 3) C->G H Add Test Compound (Homoveratric Acid) C->H I Add Oligomycin (State 4) C->I J Add FCCP (Maximal Respiration) C->J K Add Rotenone/Antimycin A C->K D->E F Measure Basal OCR E->F F->G G->H H->I I->J J->K L Calculate OCR at each stage K->L M Determine RCR and P/O ratio L->M N Calculate IC50 of Test Compound M->N

Figure 2: General experimental workflow for measuring mitochondrial oxygen consumption rate.

Conclusion

While direct evidence for the mechanism of action of this compound is limited, the known biological activity of its parent compound, homoveratric acid, strongly suggests a role in the inhibition of mitochondrial respiration. This provides a compelling hypothesis for its physiological effects. Furthermore, its utility as a synthetic precursor for a variety of pharmacologically active isochroman and benzothiazine derivatives highlights its potential in drug discovery and development. Further research is warranted to elucidate the precise molecular targets and to quantify the biological effects of this compound and its derivatives.

References

Methodological & Application

synthesis of Ethyl 3,4-dimethoxyphenylacetate from 3,4-dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as ethyl homoveratrate, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the synthesis of this compound from 3,4-dimethoxyphenylacetic acid and ethanol using the Fischer esterification method. This acid-catalyzed esterification is a reliable and well-established reaction for the preparation of esters from carboxylic acids and alcohols.[1][2][3][4][5][6][7][8][9]

Principle of the Method

The synthesis is based on the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] In this specific application, 3,4-dimethoxyphenylacetic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the desired ester product.[1][7] The reaction is typically carried out under reflux conditions to increase the reaction rate.[3][4] Following the reaction, a work-up procedure is necessary to neutralize the acid catalyst and remove unreacted starting material and byproducts.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
3,4-Dimethoxyphenylacetic acidReagentSigma-Aldrich
Ethanol, absoluteACSFisher Scientific
Sulfuric acid, concentrated (98%)ACSVWR
Diethyl etherACSFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateAnhydrousAcros Organics

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • UV lamp

  • Glassware for extraction and filtration

Reaction Setup and Procedure

  • Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dimethoxyphenylacetic acid (5.0 g, 25.5 mmol) and absolute ethanol (50 mL, excess).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.[6]

    • Brine (30 mL)

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[6]

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters and Expected Yield

ParameterValue
Molar Ratio (Acid:Alcohol)~1:34
CatalystConcentrated H₂SO₄
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield85-95%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O₄[10]
Molecular Weight224.25 g/mol [10][11]
AppearanceColorless to pale yellow oil
Boiling Point~145-147 °C at 10 mmHg
¹H NMR (CDCl₃, δ ppm)~1.25 (t, 3H), 3.55 (s, 2H), 3.85 (s, 3H), 3.87 (s, 3H), 4.15 (q, 2H), 6.75-6.85 (m, 3H)
¹³C NMR (CDCl₃, δ ppm)~14.2, 41.0, 55.8, 55.9, 60.6, 111.3, 112.2, 121.0, 127.0, 147.8, 149.0, 172.0
GC-MS (m/z)224 (M+), 151

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents Combine 3,4-dimethoxyphenylacetic acid, ethanol, and H₂SO₄ reflux Reflux for 4-6 hours reagents->reflux cool Cool to room temperature reflux->cool evaporation1 Remove excess ethanol (Rotary Evaporator) cool->evaporation1 extraction Dissolve in diethyl ether and transfer to separatory funnel evaporation1->extraction wash_water Wash with water extraction->wash_water wash_bicarb Wash with saturated NaHCO₃ wash_water->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry evaporation2 Remove diethyl ether (Rotary Evaporator) dry->evaporation2 product Crude this compound evaporation2->product purification Optional: Vacuum Distillation product->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

This protocol provides a comprehensive guide for the synthesis of this compound. The reaction is straightforward and generally high-yielding, making it suitable for both research and educational purposes. For further characterization, comparison with literature data for NMR and GC-MS is recommended.[10][11]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of Ethyl 3,4-dimethoxyphenylacetate, a valuable intermediate in pharmaceutical synthesis. The primary method detailed is a microwave-assisted Fischer esterification, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and potentially improved yields. This protocol is designed to be a practical guide for researchers in organic synthesis and drug development, enabling rapid and efficient production of this key chemical building block.

Introduction

This compound, also known as ethyl homoveratrate, is an important precursor in the synthesis of various pharmacologically active molecules. Traditional synthesis via Fischer esterification typically involves prolonged heating under reflux conditions, often for several hours, to drive the reaction to completion.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions by utilizing microwave energy to directly and efficiently heat the reaction mixture.[3][4] This leads to a significant reduction in reaction times, often from hours to minutes, and can result in higher product yields and cleaner reaction profiles.[3]

This document outlines a detailed protocol for the microwave-assisted synthesis of this compound from 3,4-dimethoxyphenylacetic acid and ethanol, utilizing a catalytic amount of sulfuric acid. A comparison with conventional heating methods is provided to highlight the benefits of microwave irradiation.

Data Presentation

The following table summarizes the comparative data for the synthesis of this compound using microwave-assisted and conventional heating methods.

ParameterMicrowave-Assisted Method 1Microwave-Assisted Method 2Conventional Heating Method
Starting Material 3,4-Dimethoxyphenylacetic Acid3,4-Dimethoxyphenylacetic Acid3,4-Dimethoxyphenylacetic Acid
Reagents Ethanol, Sulfuric AcidEthanol, Sulfuric AcidEthanol, Sulfuric Acid
Temperature 80°C120°CReflux (~78°C)
Reaction Time 8 minutes20 minutes4 - 6 hours
Yield ~85% (estimated)>90% (estimated)~70-80%
Catalyst Sulfuric Acid (catalytic)Sulfuric Acid (catalytic)Sulfuric Acid (catalytic)
Pressure Monitored (sealed vessel)Monitored (sealed vessel)Atmospheric
Work-up Extraction and washingExtraction and washingExtraction and washing

Note: Yields for microwave-assisted methods are estimated based on typical outcomes for similar esterification reactions, as specific yield data for these exact conditions were not available in the searched literature. Conventional heating yields are based on typical Fischer esterification results.

Experimental Protocols

Materials and Equipment
  • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 3,4-dimethoxyphenylacetic acid (e.g., 1.0 g, 5.09 mmol) and an excess of anhydrous ethanol (e.g., 10 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture under one of the following conditions:

    • Condition A: 80°C for 8 minutes.

    • Condition B: 120°C for 20 minutes.

    • Safety Note: The reaction should be monitored for pressure, which should not exceed the safety limits of the microwave vessel.

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (e.g., 20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The product can be further purified by vacuum distillation if necessary.

Conventional Heating Synthesis Protocol (for comparison)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4-dimethoxyphenylacetic acid (e.g., 1.0 g, 5.09 mmol) and an excess of anhydrous ethanol (e.g., 15 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the mixture.

  • Heating: Heat the reaction mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the microwave-assisted protocol (section 3.2, step 4).

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 3,4-Dimethoxyphenylacetic Acid catalyst H₂SO₄ (cat.) Microwave Irradiation (e.g., 120°C, 20 min) reactant1->catalyst reactant2 Ethanol reactant2->catalyst product This compound byproduct Water catalyst->product catalyst->byproduct experimental_workflow start Start reactants Combine Reactants: 3,4-Dimethoxyphenylacetic Acid, Ethanol, H₂SO₄ start->reactants microwave Microwave Irradiation (e.g., 120°C, 20 min) reactants->microwave workup Work-up: Dilute with Dichloromethane microwave->workup wash1 Wash with NaHCO₃ Solution workup->wash1 wash2 Wash with Water wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄ wash3->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

References

Application Note and Protocol for the Synthesis of Ethyl 3,4-Dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as ethyl homoveratrate, is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key component in flavor and fragrance industries. Its structure, featuring a substituted benzene ring, makes it a versatile building block for more complex molecules. This document provides a detailed protocol for the synthesis of this compound via the Fischer esterification of 3,4-dimethoxyphenylacetic acid with ethanol, a reliable and widely used method.[1][2][3] The reaction is catalyzed by a strong acid, typically sulfuric acid, and proceeds by the nucleophilic attack of ethanol on the protonated carboxylic acid.[4][5]

Key Reaction:

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityRole
3,4-Dimethoxyphenylacetic AcidC₁₀H₁₂O₄196.200.6 mol (117.72 g)Starting Material
Ethanol (Absolute)C₂H₅OH46.071.5 - 2 mol (69.1 - 92.14 g)Reactant/Solvent
Concentrated Sulfuric AcidH₂SO₄98.08Catalytic amount (e.g., 5 drops)Catalyst[6]
DichloromethaneCH₂Cl₂84.93As needed for extractionExtraction Solvent[7]
Saturated Sodium Carbonate SolutionNa₂CO₃105.99As needed for washingNeutralizing Agent[7]
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for dryingDrying Agent[7]
Water (Distilled)H₂O18.02As needed for washingWashing Agent

Table 2: Typical Experimental Results

ParameterValue
Reaction Time2-5 hours (reflux)[8] or 8-20 minutes (microwave)[7]
Reaction TemperatureReflux temperature of ethanol (~78 °C) or 80-120 °C (microwave)[7]
Expected Yield>85%
Appearance of ProductColorless to pale yellow oil
Molecular FormulaC₁₂H₁₆O₄[9]
Molecular Weight224.25 g/mol [9]

Experimental Protocols

Method 1: Conventional Heating (Fischer Esterification)

This protocol describes the synthesis of this compound using a standard reflux apparatus.

Materials:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dimethoxyphenylacetic acid (0.6 mol, 117.72 g) and absolute ethanol (1.5-2 mol, ~100 mL).

  • Catalyst Addition: While stirring, carefully add 5 drops of concentrated sulfuric acid to the mixture.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 2-5 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 100 mL of dichloromethane.[7]

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium carbonate solution (to remove unreacted acid), and finally with 50 mL of brine.[7]

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[7]

Materials:

  • Microwave reactor tube with a screw cap

  • Magnetic stirrer

  • Microwave reactor

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor tube, mix 3,4-dimethoxyphenylacetic acid (0.6 mol), ethanol (1.5-2 mol), and a suitable microwave absorber if necessary.[7]

  • Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate at 80°C for 8 minutes or 120°C for 20 minutes.[7]

  • Work-up:

    • After the reaction, cool the mixture and dilute it with 40 mL of dichloromethane.[7]

    • Filter the mixture and wash the filtrate with saturated sodium carbonate solution and then with water.[7]

  • Drying and Concentration:

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[7]

    • Concentrate the filtrate under reduced pressure to yield the product.[7]

Mandatory Visualization

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Start Start Reactants 3,4-Dimethoxyphenylacetic Acid Ethanol Start->Reactants Reaction Reaction (Reflux or Microwave) Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Fischer Esterification Signaling Pathway

Fischer_Esterification Protonation Protonation of Carboxylic Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: Mechanism of the Fischer esterification reaction.

References

Application Notes and Protocols for the Purification of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl 3,4-dimethoxyphenylacetate (CAS No. 18066-68-7), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the physical and chemical properties of the target compound and provide step-by-step protocols for its purification by extractive work-up, silica gel column chromatography, and vacuum distillation.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for developing and executing effective purification strategies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 18066-68-7[1]
Molecular Formula C₁₂H₁₆O₄[2]
Molecular Weight 224.25 g/mol [2]
Appearance Yellowish oil[3]
Purity (Commercial) ~98%[4]

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude product. A general workflow for the purification of this compound is presented below. This typically involves an initial extractive work-up to remove bulk impurities, followed by chromatography for high-purity requirements, and distillation for large-scale purification.

PurificationWorkflow Crude Crude Ethyl 3,4-dimethoxyphenylacetate Workup Extractive Work-up Crude->Workup Initial Purification Chromatography Column Chromatography Workup->Chromatography High Purity Distillation Vacuum Distillation Workup->Distillation Bulk Purification Pure Purified Product (>99%) Chromatography->Pure Distillation->Pure

Caption: General workflow for the purification of this compound.

A decision-making diagram for selecting the appropriate purification technique is provided below.

PurificationDecision ImpurityProfile Assess Impurity Profile (TLC, NMR, etc.) GrossImpurities Gross Impurities Present? (e.g., acid, base) ImpurityProfile->GrossImpurities Workup Perform Extractive Work-up GrossImpurities->Workup Yes CloseImpurities Closely Related Impurities? GrossImpurities->CloseImpurities No Workup->CloseImpurities Chromatography Column Chromatography CloseImpurities->Chromatography Yes LargeScale Large Scale Purification? CloseImpurities->LargeScale No Pure Pure Product Chromatography->Pure Distillation Vacuum Distillation LargeScale->Distillation Yes LargeScale->Pure No (Small Scale) Distillation->Pure

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol is suitable for the initial purification of the crude product obtained from synthesis, aiming to remove acidic and basic impurities. A typical synthesis work-up involves washing the organic layer with a sodium carbonate solution and water.[5]

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel.

  • Wash the organic layer with an equal volume of 5% NaHCO₃ solution to neutralize and remove any unreacted 3,4-dimethoxyphenylacetic acid.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of saturated NaCl solution to remove residual water and water-soluble impurities.

  • Separate the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed for the purification of this compound to a high degree of purity by removing closely related impurities.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase. A starting ratio of 4:1 (hexane:ethyl acetate) is recommended.

    • Visualize the plate under a UV lamp. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on the column. Adjust the solvent polarity as needed.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with the mobile phase, collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and comparing them to the crude material.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Recommended Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (e.g., 4:1 v/v)
Target Rf 0.2 - 0.3
Detection UV light (254 nm)
Protocol 3: Vacuum Distillation

This protocol is suitable for the purification of larger quantities of this compound, particularly when the impurities are significantly less volatile than the product.

Materials:

  • Crude this compound from Protocol 1

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place the crude this compound and boiling chips into the round-bottom flask.

  • Begin heating the flask gently with a heating mantle.

  • Gradually apply vacuum.

  • Monitor the temperature of the vapor as the liquid begins to boil and distill.

  • Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.

  • Once the desired fraction is collected, stop the heating and carefully release the vacuum.

Data Presentation

The purity of the final product should be assessed by appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results should be tabulated for clear comparison before and after purification.

Table 3: Example Purity Analysis Data

Purification StepPurity (%) by GCKey Impurities Detected
Crude Product 853,4-dimethoxyphenylacetic acid, ethanol, side-products
After Extractive Work-up 92Side-products
After Column Chromatography >99Not detected
After Vacuum Distillation >99Not detected

Conclusion

The protocols outlined in these application notes provide comprehensive guidance for the purification of this compound. The choice of the most suitable method will depend on the scale of the reaction and the desired final purity. For optimal results, a combination of these techniques may be employed. It is always recommended to monitor the purification process using appropriate analytical methods to ensure the desired product quality is achieved.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3,4-dimethoxyphenylacetate, also known as homoveratric acid ethyl ester, is a chemical compound with applications in pharmaceutical synthesis and as a flavoring agent. Its proper identification and characterization are crucial for quality control, regulatory compliance, and research and development. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

1.1.1 ¹H NMR Spectroscopy Data

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Ethyl-CH₃~1.25Triplet~7.1
Methoxy-CH₃ (x2)~3.85SingletN/A
Ethyl-CH₂~4.15Quartet~7.1
Benzyl-CH₂~3.55SingletN/A
Aromatic-H~6.7-6.9MultipletN/A

1.1.2 ¹³C NMR Spectroscopy Data

Carbon Assignment Chemical Shift (δ) ppm
Ethyl-CH₃~14.2
Methoxy-CH₃ (x2)~55.9
Ethyl-CH₂~60.7
Benzyl-CH₂~41.0
Aromatic-C (quaternary)~127.0, ~148.0, ~149.0
Aromatic-CH~111.5, ~112.5, ~121.0
Carbonyl-C~171.5

1.1.3 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts.

1.1.4 Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.7 mL CDCl3 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Place sample in NMR spectrometer transfer->instrument acquire_h1 Acquire 1H NMR spectrum instrument->acquire_h1 acquire_c13 Acquire 13C NMR spectrum instrument->acquire_c13 process_data Fourier transform, phase and baseline correction acquire_h1->process_data acquire_c13->process_data analyze_spectra Analyze chemical shifts, coupling constants, and integration process_data->analyze_spectra structure_elucidation Structure Elucidation analyze_spectra->structure_elucidation

Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

1.2.1 GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

Parameter Value Source
Molecular FormulaC₁₂H₁₆O₄[1]
Molecular Weight224.25 g/mol [1][2]
m/z of Major Fragments
Molecular Ion [M]⁺224[1][2]
Base Peak151[1]
Other Significant Peaks29[1]

1.2.2 Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

1.2.3 Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare 100 µg/mL solution in ethyl acetate inject Inject 1 µL into GC prepare_solution->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize Eluent analyze Mass analysis (m/z 40-400) ionize->analyze process Analyze retention time and mass spectrum analyze->process library_search Compare with NIST library process->library_search identify Compound Identification library_search->identify

Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

1.3.1 Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)1750-1735Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ester & ether)1300-1000Strong

1.3.2 Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of neat liquid this compound directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

1.3.3 Visualization: FTIR Analysis Workflow

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Neat Liquid Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan analyze_spectrum Analyze Functional Group Region sample_scan->analyze_spectrum clean_after Clean Crystal Post-Analysis analyze_spectrum->clean_after end End clean_after->end

Workflow for FTIR analysis of this compound.

Chromatographic Methods

Chromatographic techniques are employed to separate the compound from a mixture and to determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase method is suitable for this compound.

2.1.1 HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 50% Acetonitrile for 2 min, 50-90% Acetonitrile over 10 min, hold at 90% for 3 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30°C

2.1.2 Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase components (Acetonitrile and 0.1% Phosphoric Acid in Water). Filter and degas the solvents before use.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Processing: Determine the retention time of the peak corresponding to this compound. Use the calibration curve generated from the standards to quantify the amount of the compound in the sample. Assess the purity by calculating the peak area percentage.

2.1.3 Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Standards & Samples prep_standards->inject prep_sample Prepare & Filter Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient get_retention_time Determine Retention Time run_gradient->get_retention_time build_calibration Generate Calibration Curve get_retention_time->build_calibration quantify Quantify & Assess Purity build_calibration->quantify

Workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Ethyl 3,4-dimethoxyphenylacetate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as homoveratric acid ethyl ester, is an aromatic ester with applications in the synthesis of pharmaceuticals and as a flavoring agent. Accurate and reliable quantification of this compound is essential for quality control, metabolic studies, and formulation development in the pharmaceutical and food industries. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note details a comprehensive protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound from a sample matrix. The extract is then injected into a gas chromatograph, where the compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification. An internal standard is employed to ensure accuracy and precision by correcting for variations during sample preparation and instrumental analysis.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a liquid sample matrix.

Materials:

  • Sample containing this compound

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) solution (e.g., Ethyl heptadecanoate in a suitable solvent)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Pipettes

  • GC vials with inserts

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the sample into a clean glass test tube.

  • Add a precise volume of the internal standard solution to the sample.

  • Add 2 mL of ethyl acetate to the test tube.

  • Add a small amount of NaCl to facilitate phase separation.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to achieve complete phase separation.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Let the extract stand for 5 minutes, then carefully transfer the dried extract to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

GC Parameter Condition
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature 80 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Total Run Time 37 minutes
MS Parameter Condition
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature 280 °C

3. Data Analysis and Quantification

  • Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST). The molecular formula of this compound is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol .

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a calibration curve of this compound.

Concentration (µg/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
115,200100,5000.151
576,100101,2000.752
10153,500100,8001.523
25380,20099,9003.806
50755,900100,1007.551

Visualizations

GCMS_Workflow A Sample Collection B Addition of Internal Standard A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Vortexing & Centrifugation C->D E Separation of Organic Layer D->E F Drying with Na₂SO₄ E->F G Transfer to GC Vial F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Analysis_Flow cluster_0 Data Acquisition cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis A GC-MS Raw Data (Chromatograms & Spectra) B Peak Integration & Retention Time A->B E Peak Area Measurement (Analyte & Internal Standard) A->E C Mass Spectrum Comparison (vs. Library/Standard) B->C D Compound Identification C->D F Calculation of Peak Area Ratios E->F G Calibration Curve Generation F->G H Concentration Determination G->H

Caption: Logical workflow for data analysis in GC-MS quantification.

References

Application Notes and Protocols for NMR Spectroscopy of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Ethyl 3,4-dimethoxyphenylacetate. This information is intended to guide researchers in obtaining and interpreting ¹H and ¹³C NMR spectra for this compound, which is of interest in various fields, including medicinal chemistry and natural product synthesis.

Introduction

This compound, also known as homoveratric acid ethyl ester, is an organic compound with the molecular formula C₁₂H₁₆O₄. Its structure consists of a dimethoxy-substituted phenyl ring attached to an ethyl acetate group. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this and related molecules. This document outlines the predicted ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

While a publicly available, fully assigned experimental NMR spectrum for this compound is not readily accessible, a highly accurate prediction can be made based on the known spectral data of analogous compounds, such as ethyl phenylacetate and (3,4-dimethoxyphenyl)acetic acid. The expected chemical shifts are influenced by the electron-donating effects of the two methoxy groups on the aromatic ring and the electron-withdrawing nature of the ethyl ester group.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solution is summarized in Table 1. The numbering of the protons corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2'~6.82d1H~8.2
H-5'~6.78d1H~1.8
H-6'~6.75dd1H~8.2, ~1.8
-CH₂- (benzyl)~3.55s2H-
-OCH₃ (C-3' & C-4')~3.88s6H-
-O-CH₂- (ethyl)~4.15q2H~7.1
-CH₃ (ethyl)~1.25t3H~7.1
Predicted ¹³C NMR Data

The predicted ¹³C NMR data for this compound in CDCl₃ is presented in Table 2. The numbering of the carbon atoms corresponds to the structure in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

CarbonChemical Shift (δ, ppm)
C=O~171.5
C-1'~127.0
C-2'~111.5
C-3'~149.0
C-4'~148.0
C-5'~112.5
C-6'~121.0
-CH₂- (benzyl)~41.0
-OCH₃ (C-3' & C-4')~55.9
-O-CH₂- (ethyl)~60.5
-CH₃ (ethyl)~14.2

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1H & 13C) lock_shim->acquire process Process Raw Data acquire->process analyze Analyze & Assign Spectra process->analyze report Generate Report analyze->report

Caption: Experimental workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

Application Note: Infrared Spectroscopy of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of Ethyl 3,4-dimethoxyphenylacetate, a key intermediate in the synthesis of various pharmaceutical compounds. This application note outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for acquiring high-quality IR spectra, and discusses the interpretation of the spectral data. The information presented is intended to assist researchers in quality control, structural elucidation, and reaction monitoring involving this compound.

Introduction

This compound is an organic ester that serves as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure comprises a substituted benzene ring with two methoxy groups, an ester functional group, and aliphatic C-H bonds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. This spectrum can be used for identification, purity assessment, and to monitor the progress of chemical reactions.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the expected prominent peaks and their assignments based on established correlation charts for organic molecules.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3000-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~ 1750-1735StrongC=O StretchEster (Carbonyl)
~ 1610, 1515, 1465Medium-StrongC=C StretchAromatic Ring
~ 1260, 1030StrongC-O StretchAryl Ether (-O-CH₃)
~ 1250-1000StrongC-O StretchEster
~ 850-800MediumC-H BendAromatic (Out-of-plane)

Experimental Protocols

High-quality infrared spectra of this compound, which is a liquid at room temperature, can be obtained using either Attenuated Total Reflectance (ATR) FTIR spectroscopy or the traditional transmission method using salt plates.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is the most common and convenient method for liquid samples.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

    • Ensure the entire crystal surface is covered with the sample.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent to remove all traces of the sample.

Protocol 2: Analysis by Transmission Spectroscopy (Liquid Film)

This is a traditional method for obtaining IR spectra of liquids.

Instrumentation:

  • FTIR Spectrometer

  • Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl or KBr).

Procedure:

  • Background Spectrum:

    • Acquire a background spectrum with the empty beam path or with the clean, empty salt plates in the sample holder.

  • Sample Preparation:

    • Place one or two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the "sandwich" of salt plates in the sample holder of the spectrometer.

  • Sample Analysis:

    • Acquire the sample spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately and thoroughly with a dry solvent (e.g., anhydrous chloroform or methylene chloride) to prevent damage to the salt plates. Store the plates in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background add_sample Apply Sample to Crystal background->add_sample acquire_spectrum Acquire Sample Spectrum add_sample->acquire_spectrum clean_up Clean ATR Crystal acquire_spectrum->clean_up data_analysis Data Analysis & Interpretation clean_up->data_analysis end End data_analysis->end

Caption: Experimental workflow for ATR-FTIR analysis.

logical_relationship cluster_structure Molecular Structure of this compound cluster_spectrum Expected IR Absorption Peaks mol C₁₂H₁₆O₄ ester Ester (C=O, C-O) mol->ester aromatic Aromatic Ring (C=C) mol->aromatic ether Aryl Ether (-OCH₃) mol->ether aliphatic Aliphatic C-H mol->aliphatic peak_ester_co ~1740 cm⁻¹ (Strong) ester->peak_ester_co peak_ester_c_o ~1250-1000 cm⁻¹ (Strong) ester->peak_ester_c_o peak_aromatic ~1610, 1515 cm⁻¹ (Medium) aromatic->peak_aromatic peak_ether ~1260, 1030 cm⁻¹ (Strong) ether->peak_ether peak_aliphatic ~2980 cm⁻¹ (Medium) aliphatic->peak_aliphatic

Caption: Correlation of functional groups to IR peaks.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable analysis of this compound. The characteristic absorption bands of the ester, aromatic, and ether functional groups provide a detailed spectral signature that is useful for compound identification and quality control in a research and drug development setting. The protocols outlined in this document provide a straightforward approach to obtaining high-quality infrared spectra for this important pharmaceutical intermediate.

Application Notes and Protocols for the Use of Ethyl 3,4-Dimethoxyphenylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Ethyl 3,4-dimethoxyphenylacetate in organic synthesis, with a particular focus on its role as a key precursor in the synthesis of isoquinoline alkaloids, such as the vasodilator papaverine. Detailed experimental protocols for the multi-step synthesis of papaverine, starting from this compound, are provided, along with quantitative data for each step.

Application Notes

This compound, also known as homoveratric acid ethyl ester, is a versatile building block in organic synthesis. Its core structure, featuring a dimethoxy-substituted phenyl ring attached to an ethyl acetate moiety, makes it an ideal starting material for the construction of complex heterocyclic systems.

The primary application of this compound lies in the synthesis of 1-benzylisoquinoline alkaloids, a class of natural products with a wide range of biological activities.[1] Papaverine, a prominent member of this family, is a potent vasodilator and smooth muscle relaxant, used in the treatment of spasms of the gastrointestinal tract, bile ducts, and ureter, as well as for cerebral and peripheral ischemia.[2]

The synthetic strategy towards papaverine from this compound involves a series of key transformations. The ester is first hydrolyzed to its corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. This acid is then converted to its more reactive acid chloride, which is subsequently coupled with homoveratrylamine (3,4-dimethoxyphenethylamine) to form the crucial amide intermediate, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

This amide undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to form 3,4-dihydropapaverine.[3][4][5] This reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines and is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[6][7][8][9] The final step in the synthesis of papaverine is the dehydrogenation of the 3,4-dihydropapaverine intermediate.

The 3,4-dimethoxy substitution pattern on the phenyl ring of this compound is crucial for the biological activity of the resulting isoquinoline alkaloids. This motif is also found to enhance metabolic stability and absorption profiles in drug candidates.

Experimental Protocols

The following section details the experimental procedures for the synthesis of papaverine starting from this compound.

Overall Synthetic Scheme

Papavarine_Synthesis A This compound B 3,4-Dimethoxyphenylacetic acid A->B Hydrolysis C 3,4-Dimethoxyphenylacetyl chloride B->C SOCl₂ E N-(3,4-dimethoxyphenethyl)- 2-(3,4-dimethoxyphenyl)acetamide C->E Amide Coupling D Homoveratrylamine D->E F 3,4-Dihydropapaverine E->F Bischler-Napieralski (POCl₃) G Papaverine F->G Dehydrogenation

Caption: Synthetic pathway to Papaverine.

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid

This protocol describes the hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,4-dimethoxyphenylacetic acid.

Protocol 2: Synthesis of 3,4-Dimethoxyphenylacetyl Chloride

This protocol details the conversion of 3,4-dimethoxyphenylacetic acid to its acid chloride.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure: [6]

  • To a suspension of 3,4-dimethoxyphenylacetic acid (549.4 g) in dichloromethane (600 ml), add thionyl chloride (600 ml) dropwise over 2 hours with stirring.[6]

  • After the gas evolution ceases (approximately 16 hours), reflux the mixture for an additional hour.[6]

  • Remove the volatile components under reduced pressure.

  • The residue, 3,4-dimethoxyphenylacetyl chloride, can be used in the next step without further purification.

Protocol 3: Synthesis of Homoveratrylamine (3,4-Dimethoxyphenethylamine)

This protocol outlines a common synthesis of homoveratrylamine, a required reagent for the subsequent amide coupling.

Materials:

  • 3,4-Dimethoxybenzyl cyanide

  • Raney Nickel

  • Ethanol saturated with ammonia

Procedure:

  • In a high-pressure autoclave, place 3,4-dimethoxybenzyl cyanide and a catalytic amount of Raney Nickel.

  • Add ethanol saturated with ammonia as the solvent.

  • Hydrogenate the mixture at elevated pressure and temperature until the uptake of hydrogen ceases.

  • Cool the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain homoveratrylamine.

Protocol 4: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

This protocol describes the amide coupling reaction to form the Bischler-Napieralski precursor.

Materials:

  • 3,4-Dimethoxyphenylacetyl chloride

  • Homoveratrylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Toluene

Procedure:

  • Dissolve homoveratrylamine (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in a suitable solvent like dichloromethane or toluene.

  • Cool the solution in an ice bath.

  • Add a solution of 3,4-dimethoxyphenylacetyl chloride (1 equivalent) in the same solvent dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Protocol 5: Synthesis of 3,4-Dihydropapaverine (Bischler-Napieralski Reaction)

This protocol details the intramolecular cyclization to form the dihydroisoquinoline core.

Materials:

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene or Acetonitrile

Procedure: [5]

  • Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in a dry solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-4 hours.[8]

  • Cool the mixture and carefully pour it onto crushed ice.

  • Make the aqueous solution basic with a concentrated solution of sodium hydroxide or ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3,4-dihydropapaverine.

Protocol 6: Synthesis of Papaverine

This protocol describes the final dehydrogenation step to yield papaverine.

Materials:

  • 3,4-Dihydropapaverine

  • Palladium on carbon (Pd/C) or Raney Nickel

  • Mesitylene or other high-boiling solvent

Procedure:

  • Dissolve 3,4-dihydropapaverine in a high-boiling solvent such as mesitylene.

  • Add a catalytic amount of 10% Palladium on carbon or Raney Nickel.

  • Heat the mixture to reflux (around 150-200 °C) for several hours.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The solvent can be removed under reduced pressure, and the crude papaverine can be purified by recrystallization. A total yield of 74.5% for the hydrochloride salt has been reported for a similar process.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of papaverine. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1HydrolysisThis compound3,4-Dimethoxyphenylacetic acidNaOH, EtOH/H₂O, Reflux>90General
2Acid Chloride Formation3,4-Dimethoxyphenylacetic acid3,4-Dimethoxyphenylacetyl chlorideSOCl₂, CH₂Cl₂, RefluxHigh[6]
3Amide Coupling3,4-Dimethoxyphenylacetyl chloride & HomoveratrylamineN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamideBase (e.g., Pyridine), Toluene, 85-90 °C~76
4Bischler-Napieralski CyclizationN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide3,4-DihydropapaverinePOCl₃, Toluene, RefluxGood[5]
5Dehydrogenation3,4-DihydropapaverinePapaverinePd/C or Raney Ni, Mesitylene, High Temperature~74.5

Visualizations

Experimental Workflow for Papaverine Synthesis

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Cyclization & Dehydrogenation start1 This compound reagents1 NaOH, EtOH/H₂O start1->reagents1 process1 Reflux reagents1->process1 workup1 Acidification & Filtration process1->workup1 product1 3,4-Dimethoxyphenylacetic acid workup1->product1 product1_2 3,4-Dimethoxyphenylacetic acid reagents2a 1. SOCl₂ 2. Homoveratrylamine, Base product1_2->reagents2a process2 Amide Coupling reagents2a->process2 product2 Amide Intermediate process2->product2 product2_2 Amide Intermediate reagents3 1. POCl₃ (Bischler-Napieralski) 2. Pd/C, Heat (Dehydrogenation) product2_2->reagents3 product3 Papaverine reagents3->product3 logical_relationship A This compound Ester Starting Material B 3,4-Dimethoxyphenylacetic acid Carboxylic Acid Intermediate A->B Hydrolysis C N-(3,4-dimethoxyphenethyl)- 2-(3,4-dimethoxyphenyl)acetamide Amide Precursor B->C Activation & Amidation D 3,4-Dihydropapaverine Dihydroisoquinoline Intermediate C->D Intramolecular Cyclization E Papaverine Final Product D->E Aromatization F Homoveratrylamine Key Amine Reagent F->C

References

Application Notes and Protocols: Ethyl 3,4-dimethoxyphenylacetate as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3,4-dimethoxyphenylacetate as a key intermediate in the synthesis of pharmaceutically active compounds, with a focus on the antispasmodic agents Papaverine and Mebeverine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Synthesis of Papaverine

This compound serves as a readily available precursor to 3,4-dimethoxyphenylacetic acid, a crucial building block in the classical synthesis of Papaverine. The overall synthetic strategy involves the hydrolysis of the ethyl ester, followed by amidation and a subsequent Bischler-Napieralski cyclization and dehydrogenation.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

  • Procedure: A mixture of this compound (1 mole) and a 10% aqueous solution of sodium hydroxide is refluxed for 2-3 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,4-dimethoxyphenylacetic acid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.

  • Quantitative Data: This reaction typically proceeds with high yield, often exceeding 90%.

Step 2: Synthesis of Homoveratrylamine

Homoveratrylamine is another key component for the synthesis of Papaverine and can be synthesized from 3,4-dimethoxyphenylacetic acid.

  • Procedure: 3,4-dimethoxyphenylacetic acid is converted to its corresponding amide, which is then subjected to a Hofmann rearrangement or reduction (e.g., with LiAlH4) to yield homoveratrylamine.

Step 3: Amide Coupling of 3,4-Dimethoxyphenylacetic Acid and Homoveratrylamine

  • Procedure: 3,4-Dimethoxyphenylacetic acid (1 mole) and homoveratrylamine (1 mole) are coupled to form the corresponding amide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with homoveratrylamine in the presence of a base (e.g., pyridine or triethylamine). Alternatively, direct amide coupling can be performed using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Step 4: Bischler-Napieralski Cyclization and Dehydrogenation to Papaverine

  • Procedure: The resulting amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. This intramolecular electrophilic aromatic substitution yields 3,4-dihydropapaverine.[1][2] The 3,4-dihydropapaverine is then dehydrogenated to Papaverine, for example, by heating in tetralin at high temperatures.[1]

  • Quantitative Data: The cyclization and dehydrogenation steps can have varying yields, typically in the range of 60-80%.

Quantitative Data Summary for Papaverine Synthesis
StepReactantsReagents/ConditionsProductYield (%)Melting Point (°C)
HydrolysisThis compound, NaOH(aq)Reflux, then acidification3,4-Dimethoxyphenylacetic acid>9096-98[3]
Amide Coupling3,4-Dimethoxyphenylacetic acid, HomoveratrylamineSOCl₂/Pyridine or DCC/HATUN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide70-85-
Bischler-Napieralski Cyclization & DehydrogenationN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide1. POCl₃, reflux 2. Heat in tetralinPapaverine60-80147-148

Logical Workflow for Papaverine Synthesis

G A This compound B Hydrolysis (NaOH, H2O, Reflux) A->B C 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) B->C D Amide Coupling (Homoveratrylamine, SOCl2/Pyridine) C->D E N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide D->E F Bischler-Napieralski Cyclization (POCl3, Reflux) E->F G 3,4-Dihydropapaverine F->G H Dehydrogenation (Heat, Tetralin) G->H I Papaverine H->I

Caption: Synthetic pathway of Papaverine from this compound.

Synthesis of Mebeverine

While a direct synthetic route from this compound to Mebeverine is not prominently described in the literature, the synthesis of Mebeverine typically starts from veratric acid (3,4-dimethoxybenzoic acid). Hydrolysis of this compound yields 3,4-dimethoxyphenylacetic acid. The conversion of the phenylacetic acid to a benzoic acid derivative is a multi-step process that is not commonly employed. Therefore, a standard synthesis of Mebeverine from veratric acid is presented below.

Experimental Protocols

Step 1: Esterification of Veratric Acid

  • Procedure: To a stirred solution of Veratric acid (1.0 kg, 5.5 mole) in toluene (5.0 L), 4-bromobutanol (1.0 kg, 1.2 eq) and p-toluenesulfonic acid (0.25 kg, 0.27 eq) are added at 25-35°C. The reaction mixture is heated to 105-115°C and maintained for 10-15 hours. After completion, the mixture is cooled, and water (5.0 L) is added. The layers are separated, and the toluene is evaporated under vacuum to yield 4-bromobutyl 3,4-dimethoxybenzoate.[4]

  • Quantitative Data: Yield: 1.6 to 1.65 kg; Purity: >98% by GC.[4]

Step 2: Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

  • Procedure: This intermediate is synthesized via reductive amination of 4-methoxyphenylacetone with aqueous ethylamine in the presence of a reducing agent like Raney Ni and hydrogen gas.[4][5]

Step 3: Coupling and Salt Formation to Yield Mebeverine Hydrochloride

  • Procedure: A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and 4-bromobutyl 3,4-dimethoxybenzoate in a suitable solvent like acetone is heated. After the reaction is complete, isopropyl alcohol saturated with HCl is added to precipitate Mebeverine hydrochloride. The solid product is filtered, washed, and dried.

  • Quantitative Data: An improved process reports an overall yield of 77% with a purity of ≥99.7%.[4]

Quantitative Data Summary for Mebeverine Synthesis
StepReactantsReagents/ConditionsProductYield (%)Purity (%)
EsterificationVeratric acid, 4-bromobutanolp-TsOH, Toluene, 105-115°C4-bromobutyl 3,4-dimethoxybenzoate~95>98 (GC)
Reductive Amination4-methoxyphenylacetone, aq. EthylamineRaney Ni, H₂, MethanolN-Ethyl-1-(4-methoxyphenyl)propan-2-amine~90-
Coupling & Salt Formation4-bromobutyl 3,4-dimethoxybenzoate, N-Ethyl-1-(4-methoxyphenyl)propan-2-amineAcetone, heat; then i-PrOH HClMebeverine Hydrochloride~85≥99.7
Overall ~77

Logical Workflow for Mebeverine Synthesis

G A Veratric Acid B Esterification (4-bromobutanol, p-TsOH) A->B C 4-bromobutyl 3,4-dimethoxybenzoate B->C G Coupling (Acetone, heat) C->G D 4-methoxyphenylacetone E Reductive Amination (aq. Ethylamine, Raney Ni, H2) D->E F N-Ethyl-1-(4-methoxyphenyl)propan-2-amine E->F F->G H Mebeverine G->H I Salt Formation (i-PrOH HCl) H->I J Mebeverine Hydrochloride I->J

Caption: Synthetic pathway of Mebeverine from Veratric Acid.

Signaling Pathways

Papaverine Signaling Pathway

Papaverine acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscles. It is also known to block calcium channels.

Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits Ca_channel Calcium Channels Papaverine->Ca_channel blocks ATP ATP PDE->ATP hydrolyzes cAMP to AMP GTP GTP PDE->GTP hydrolyzes cGMP to GMP cAMP cAMP ATP->cAMP cGMP cGMP GTP->cGMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Relaxation reduced influx leads to

Caption: Mechanism of action of Papaverine.

Mebeverine Signaling Pathway

Mebeverine is an antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism involves the blockage of calcium and sodium ion channels in the muscle cells, leading to muscle relaxation.

Mebeverine Mebeverine Ca_channel Voltage-gated Ca2+ Channels Mebeverine->Ca_channel blocks Na_channel Voltage-gated Na+ Channels Mebeverine->Na_channel blocks Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Na_influx Na+ Influx Na_channel->Na_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Ca_channel activates

Caption: Mechanism of action of Mebeverine.

References

Ethyl 3,4-Dimethoxyphenylacetate: A Key Intermediate in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 3,4-dimethoxyphenylacetate is a versatile chemical intermediate with significant applications in pharmaceutical research, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, the 3,4-dimethoxyphenyl group, is present in a range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the vasodilator drug, Papaverine.

Application Note: Synthesis of Papaverine from this compound

This compound serves as a precursor to 3,4-dimethoxyphenylacetic acid, a key intermediate in the classical synthesis of Papaverine. The overall synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by condensation with homoveratrylamine to form an amide. This amide then undergoes a Bischler-Napieralski cyclization to yield a dihydropapaverine intermediate, which is subsequently dehydrogenated to afford Papaverine.

Below is a summary of the key transformations and the role of this compound in this synthetic pathway.

Workflow for the Synthesis of Papaverine:

G A This compound B 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) A->B Alkaline Hydrolysis D N-(2-(3,4-Dimethoxyphenyl)ethyl)-2- (3,4-dimethoxyphenyl)acetamide B->D Amide Condensation C Homoveratrylamine C->D E 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline (Dihydropapaverine) D->E Bischler-Napieralski Cyclization F Papaverine E->F Dehydrogenation

Caption: Synthetic pathway from this compound to Papaverine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Papaverine starting from the hydrolysis of this compound.

StepReactionReactantsReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)
1HydrolysisThis compoundSodium HydroxideEthanol/WaterReflux2 hours>95% (assumed)
2Amide Condensation3,4-Dimethoxyphenylacetic Acid, Homoveratrylamine-o-Xylene140-1504 hours~90%
3CyclizationN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamidePhosphorus Oxychloride (POCl₃)DichloroethyleneRefluxNot specifiedNot specified
4DehydrogenationDihydropapaverinePalladium on Carbon (Pd/C)Trimethylbenzene50-180Not specifiedHigh

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the conversion of this compound to 3,4-dimethoxyphenylacetic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the ester should be approximately 2:1.

  • Heat the mixture to reflux with constant stirring for 2 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitated 3,4-dimethoxyphenylacetic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

This protocol details the amide condensation of 3,4-dimethoxyphenylacetic acid and homoveratrylamine.[1]

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Homoveratrylamine

  • o-Xylene

  • Reaction vessel with a distillation setup

  • Heating mantle

Procedure:

  • Charge a reaction vessel with o-xylene, homoveratrylamine, and 3,4-dimethoxyphenylacetic acid.[1]

  • Heat the reaction mixture to a temperature of 140 ± 10 °C.[1]

  • During heating, distill off the water formed during the reaction along with some o-xylene.[1]

  • Once the water distillation is complete, maintain the reaction temperature at 140 ± 10 °C for 4 hours.[1]

  • After the reaction is complete, cool the mixture and transfer it to a crystallizer pre-charged with o-xylene to induce precipitation of the amide product.[1]

  • Collect the crystalline product by filtration and wash with a suitable solvent.

Protocol 3: Bischler-Napieralski Cyclization to Dihydropapaverine

This protocol describes the cyclization of the amide intermediate to form dihydropapaverine.[2][3][4]

Materials:

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloroethylene or other suitable inert solvent

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amide intermediate in anhydrous dichloroethylene.

  • Add phosphorus oxychloride dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for the required time to complete the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Make the aqueous solution alkaline with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the dihydropapaverine base.

  • Extract the product with an organic solvent (e.g., chloroform or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropapaverine.

G cluster_0 Bischler-Napieralski Reaction Amide Amide Intermediate Intermediate1 Vilsmeier-Haack type intermediate Amide->Intermediate1 Activation POCl3 POCl3 POCl3->Intermediate1 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization Dihydropapaverine Dihydropapaverine Cyclization->Dihydropapaverine

Caption: Mechanism of the Bischler-Napieralski cyclization.

Protocol 4: Dehydrogenation of Dihydropapaverine to Papaverine

This protocol outlines the final step of converting dihydropapaverine to Papaverine.[5]

Materials:

  • Dihydropapaverine

  • Palladium on carbon (Pd/C) catalyst

  • Trimethylbenzene or other high-boiling inert solvent

  • Reaction vessel with a reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the crude dihydropapaverine in trimethylbenzene.

  • Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C) to the solution.

  • Heat the mixture to a temperature between 50-180 °C and reflux with stirring.[5] The progress of the dehydrogenation can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The filtrate containing Papaverine can be further purified by crystallization or by converting it to its hydrochloride salt. To obtain the hydrochloride salt, dissolve the crude papaverine base in a suitable solvent and treat with a solution of hydrogen chloride in ethanol. The precipitated Papaverine hydrochloride can be collected by filtration.

Conclusion

This compound is a valuable starting material in the multi-step synthesis of Papaverine. The protocols provided herein detail the key transformations, offering a guide for researchers in the fields of medicinal chemistry and drug development. The successful execution of these steps relies on careful control of reaction conditions and appropriate purification techniques to ensure the desired purity of the final active pharmaceutical ingredient.

References

Ethyl 3,4-Dimethoxyphenylacetate: A Flavoring Agent Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,4-dimethoxyphenylacetate, a lesser-known aromatic ester, presents potential applications within the flavor industry. This document provides a comprehensive overview of its chemical properties, and outlines detailed protocols for its synthesis, sensory evaluation, analytical quantification, and stability testing. While specific regulatory approval and detailed metabolic pathways for this compound are not extensively documented in publicly available literature, this guide offers a framework for its scientific investigation based on established methodologies for analogous flavoring agents.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 18066-68-7[1][2]
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1][2]
Synonyms Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester; Homoveratric acid, ethyl ester; 3,4-Dimethoxyphenylacetic acid ethyl ester; Ethyl dimethoxyphenylacetate[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis via Fischer esterification of 3,4-dimethoxyphenylacetic acid and ethanol.

Materials:

  • 3,4-dimethoxyphenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product reactant1 3,4-Dimethoxyphenylacetic Acid reflux Reflux (4-6h) reactant1->reflux reactant2 Ethanol reactant2->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product G cluster_panel Panel Preparation cluster_profiling Flavor Profiling cluster_threshold Threshold Determination selection Panelist Selection training Training selection->training lexicon Lexicon Development training->lexicon triangle_test Ascending Forced-Choice Test training->triangle_test sample_prep_p Sample Preparation sample_prep_p->lexicon intensity_rating Intensity Rating lexicon->intensity_rating sample_prep_t Serial Dilutions sample_prep_t->triangle_test data_analysis Threshold Calculation triangle_test->data_analysis G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification spiking Spike with Internal Standard extraction Liquid-Liquid Extraction spiking->extraction concentration Concentration extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan/SIM) separation->detection calculation Concentration Calculation detection->calculation calibration Calibration Curve calibration->calculation G compound This compound hydrolysis Ester Hydrolysis (Esterases) compound->hydrolysis metabolite1 3,4-Dimethoxyphenylacetic Acid hydrolysis->metabolite1 metabolite2 Ethanol hydrolysis->metabolite2 conjugation Conjugation (e.g., with Glutamine) metabolite1->conjugation excretion Urinary Excretion conjugation->excretion

References

Application Notes and Protocols for the Extraction of Ethyl 3,4-dimethoxyphenylacetate from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethoxyphenylacetate is an aromatic ester with potential applications in the pharmaceutical and fragrance industries. While direct isolation of this specific ethyl ester from natural sources is not extensively documented, its structural analog, mthis compound, has been identified in the wood-rotting fungus Gloeophyllum odoratum. This suggests that fungi are a promising source for obtaining the core 3,4-dimethoxyphenylacetate scaffold.

These application notes provide a comprehensive overview of the methodologies for the fermentation of a source fungus, followed by the extraction, isolation, and purification of 3,4-dimethoxyphenylacetate derivatives. The protocols are based on established techniques for the isolation of fungal secondary metabolites and aromatic compounds. Additionally, the potential biological activities of the parent compound, 3,4-dimethoxyphenylacetic acid, are discussed, providing context for its relevance in drug development.

Data Presentation

The following table summarizes representative data for the extraction and purification of 3,4-dimethoxyphenylacetate derivatives from fungal cultures. Please note that these values are illustrative and can vary depending on the fungal strain, fermentation conditions, and extraction efficiency.

ParameterValueUnitMethod
Fungal Biomass (dry weight)15.2g/LFreeze-drying
Crude Extract Yield (from biomass)8.5% (w/w)Soxhlet Extraction (Ethyl Acetate)
Phenylacetate Fraction Yield12.3% of crude extractColumn Chromatography
Final Compound Purity>95%HPLC
Analytical Characteristics
Molecular FormulaC₁₂H₁₆O₄Mass Spectrometry
Molecular Weight224.25 g/mol Mass Spectrometry
Retention Time (HPLC)15.8minC18 column, Methanol:Water gradient

Experimental Protocols

This section details the key experimental procedures for the production and isolation of 3,4-dimethoxyphenylacetate derivatives from a fungal source, such as Gloeophyllum odoratum.

Protocol 1: Fungal Fermentation
  • Strain and Culture Maintenance: A pure culture of the selected fungus (e.g., Gloeophyllum odoratum) is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • Inoculum Preparation: A small piece of the mycelial agar is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Production Culture: The seed culture is used to inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) at a 5% (v/v) ratio. The production culture is incubated under the same conditions for 14-21 days to allow for the biosynthesis of secondary metabolites.

Protocol 2: Extraction of Crude Metabolites
  • Biomass Separation: The fungal culture is harvested by filtration through cheesecloth or a similar material to separate the mycelial biomass from the culture broth.

  • Drying: The collected mycelial biomass is washed with distilled water and then freeze-dried to obtain a dry powder.

  • Soxhlet Extraction: The dried fungal biomass is placed in a cellulose thimble and subjected to continuous extraction in a Soxhlet apparatus using ethyl acetate for 8-12 hours.

  • Concentration: The resulting ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Isolation and Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase using a slurry method with n-hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. A typical gradient could be:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3)

    • n-hexane:ethyl acetate (1:1)

    • 100% ethyl acetate

  • Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light.

  • Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow start Fungal Culture (e.g., G. odoratum) fermentation Fermentation (PDB, 25°C, 14-21 days) start->fermentation harvest Harvesting (Filtration) fermentation->harvest extraction Soxhlet Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Final Purification (Recrystallization/HPLC) fractions->purification final_product Pure Ethyl 3,4-dimethoxyphenylacetate purification->final_product

Caption: A generalized workflow for the extraction and purification of this compound from a fungal source.

Potential Biological Activity Pathway

The parent compound, 3,4-dimethoxyphenylacetic acid, has been noted for its potential anti-inflammatory properties. While the exact mechanism for this specific compound is a subject of ongoing research, a general anti-inflammatory signaling pathway that such a molecule might modulate is the NF-κB pathway.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor ikk_complex IKK Complex adaptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb nucleus Nucleus nf_kb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression compound 3,4-Dimethoxyphenylacetic Acid Derivative compound->ikk_complex Inhibits

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,4-Dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-dimethoxyphenylacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method is the Fischer esterification of 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of the Fischer esterification?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[3][4] The equilibrium between reactants and products can be unfavorable. To improve the yield, it is essential to shift the equilibrium towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, ethanol is used in large excess, as it is often also the solvent for the reaction.[3]

  • Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3]

Q3: What are the common impurities I might encounter, and how can I identify them?

The most common impurity is unreacted 3,4-dimethoxyphenylacetic acid.[5][6] Other potential impurities can arise from side reactions or decomposition, especially if the reaction is overheated.

Impurities can be identified using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of starting material. The carboxylic acid starting material is more polar than the ester product and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can clearly distinguish between the starting material and the product. The carboxylic acid proton of 3,4-dimethoxyphenylacetic acid has a characteristic chemical shift around 10-12 ppm, which will be absent in the pure ester product. The ethyl group of the ester will show a characteristic triplet and quartet pattern.

Q4: My reaction mixture turned dark brown or black upon adding the acid catalyst or during heating. What does this indicate?

A dark brown or black reaction mixture often indicates charring or decomposition of the organic material.[7][8] This can be caused by:

  • Using a highly concentrated acid catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring if added too quickly or if the reaction is heated too strongly.[7]

  • Overheating the reaction mixture: Excessive heat can lead to the decomposition of the starting material or the product.

To avoid this, it is recommended to add the acid catalyst slowly and with cooling, and to maintain a controlled temperature throughout the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield The reaction has not reached completion due to the reversible nature of Fischer esterification.- Use a large excess of ethanol (it can also serve as the solvent).[3]- Remove water as it forms using a Dean-Stark apparatus or a drying agent.[3]- Increase the reaction time or temperature moderately.- Consider using a different acid catalyst, such as p-toluenesulfonic acid.
Presence of Starting Material in Product Incomplete reaction or insufficient purification.- Monitor the reaction by TLC until the starting material spot is no longer visible.- During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid.[5][6]
Dark Reaction Mixture Charring or decomposition of organic compounds due to strong acid and/or high temperatures.[7][8]- Add the sulfuric acid catalyst slowly and with cooling.- Maintain a controlled reaction temperature and avoid overheating.- Consider using a milder acid catalyst.
Difficulty in Isolating the Product The product may be soluble in the aqueous layer during workup, or an emulsion may have formed.- Ensure the aqueous layer is saturated with a salt (e.g., brine) to decrease the solubility of the ester.- If an emulsion forms, allow the mixture to stand for a longer period or add a small amount of a different organic solvent to break the emulsion.

Data Presentation

Table 1: Factors Influencing Yield in Fischer Esterification of 3,4-Dimethoxyphenylacetic Acid

ParameterConditionExpected Impact on YieldRationale
Ethanol to Acid Ratio 1:1Low to ModerateThe equilibrium will not strongly favor the product.
5:1 or greater (Ethanol as solvent)HighA large excess of alcohol shifts the equilibrium towards the ester.[3]
Catalyst Sulfuric Acid (catalytic amount)GoodA strong acid is an effective catalyst for this reaction.[1][3]
p-Toluenesulfonic Acid (catalytic amount)GoodA solid, less corrosive alternative to sulfuric acid.[1]
Temperature Room TemperatureVery LowThe reaction rate is too slow at room temperature.
Reflux (approx. 78 °C for ethanol)GoodProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 1-2 hoursModerateThe reaction may not have reached equilibrium.
4-6 hours or longerHighAllows the reaction to proceed closer to completion.
Water Removal NoneModerateThe presence of water will favor the reverse reaction (hydrolysis).[3]
Dean-Stark ApparatusHighContinuously removes water, driving the equilibrium towards the product.[3]

Experimental Protocols

Protocol 1: Conventional Reflux Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Synthesis

A reported microwave-assisted synthesis of this compound involves mixing 3,4-dimethoxyphenylacetic acid with ethanol and a solid acid catalyst in a microwave reactor tube. The mixture is then irradiated at a set temperature (e.g., 80-120°C) for a short duration (e.g., 8-20 minutes). The workup and purification steps are similar to the conventional method.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 3,4-Dimethoxyphenylacetic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ ROH Ethanol Tetrahedral_intermediate Tetrahedral Intermediate ROH->Tetrahedral_intermediate H_plus H+ (catalyst) H_plus->RCOOH Protonated_acid->Tetrahedral_intermediate + Ethanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H2O Ester This compound Protonated_ester->Ester - H+ Water Water Protonated_ester->Water H_plus_regen H+ (catalyst) Synthesis_Workflow Reactants 1. Mix 3,4-Dimethoxyphenylacetic Acid, Ethanol, and Acid Catalyst Reaction 2. Heat to Reflux (4-6 hours) Reactants->Reaction Workup 3. Quench Reaction and Extract with Organic Solvent Reaction->Workup Wash_base 4. Wash with NaHCO3 Solution (Removes Acidic Impurities) Workup->Wash_base Wash_brine 5. Wash with Brine Wash_base->Wash_brine Drying 6. Dry with Anhydrous Na2SO4 Wash_brine->Drying Evaporation 7. Concentrate under Reduced Pressure Drying->Evaporation Purification 8. Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product Troubleshooting_Yield Start Low Yield Obtained? Check_SM Check for unreacted starting material by TLC/NMR Start->Check_SM SM_Present Starting Material Present? Check_SM->SM_Present Increase_Time Increase reaction time or use excess ethanol SM_Present->Increase_Time Yes Check_Conditions Review reaction conditions: - Temperature too low? - Insufficient catalyst? SM_Present->Check_Conditions No Optimize_Purification Optimize purification: Ensure complete extraction and proper washing Increase_Time->Optimize_Purification Final_Product Improved Yield Optimize_Purification->Final_Product Consider_Alternatives Consider alternative strategies: - Dean-Stark trap to remove water - Different acid catalyst Check_Conditions->Consider_Alternatives Consider_Alternatives->Final_Product

References

Technical Support Center: Scaling Up Ethyl 3,4-Dimethoxyphenylacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3,4-dimethoxyphenylacetate. Our aim is to directly address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The most common and industrially viable routes start from veratraldehyde or 3,4-dimethoxyphenylacetic acid. A prevalent pathway involves the conversion of veratraldehyde to 3,4-dimethoxyphenylacetonitrile (veratryl cyanide), followed by hydrolysis to 3,4-dimethoxyphenylacetic acid, and subsequent esterification with ethanol. A more direct route is the Fischer esterification of commercially available 3,4-dimethoxyphenylacetic acid with ethanol.

Q2: What are the main challenges when scaling up the synthesis of the intermediate, veratryl cyanide?

A2: A key challenge in the industrial production of veratryl cyanide lies in the thermal instability of the veratryl chloride intermediate. This makes the removal of the reaction solvent used during its formation (typically toluene) a delicate process that can lead to significant yield loss. Furthermore, long reaction times and complex work-up procedures of older methods are not economically viable on a large scale. The use of phase-transfer catalysis has been shown to significantly improve yields and space-time yields, making the process more suitable for industrial applications.

Q3: What are common side reactions to be aware of during the esterification of 3,4-dimethoxyphenylacetic acid?

A3: During the Fischer esterification of 3,4-dimethoxyphenylacetic acid, potential side reactions, especially at higher temperatures required for driving the reaction to completion, can include the formation of ethers from the alcohol, and dehydration of the alcohol to form alkenes. The presence of impurities in the starting materials can also lead to the formation of colored byproducts, complicating the purification process.

Q4: How can the equilibrium of the Fischer esterification be effectively shifted towards the product at an industrial scale?

A4: To maximize the yield of this compound, it is crucial to remove the water produced during the esterification. On a large scale, this is typically achieved by azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus. Using a large excess of the less expensive reactant, in this case, ethanol, can also drive the equilibrium towards the product.

Troubleshooting Guides

Low Yield in Veratryl Cyanide Synthesis
Symptom Possible Cause Troubleshooting Action
Significantly lower than expected yield of veratryl cyanide. Thermal decomposition of veratryl chloride during solvent exchange.Avoid isolating the veratryl chloride intermediate. Perform the cyanation reaction in a biphasic system (e.g., toluene/water) using a phase-transfer catalyst. This allows for the direct use of the veratryl chloride solution from the previous step.
Inefficient reaction between the organic and aqueous phases.Introduce a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the cyanide anion to the organic phase.
Long reaction times leading to byproduct formation.Optimize reaction temperature and catalyst loading to reduce reaction time. The use of a ketone as a co-solvent can also accelerate the reaction.
Incomplete Esterification Reaction
Symptom Possible Cause Troubleshooting Action
High residual amount of 3,4-dimethoxyphenylacetic acid in the final product. Inefficient water removal, leading to an unfavorable equilibrium.Ensure the efficient functioning of the azeotropic distillation setup (e.g., Dean-Stark trap). Check for and eliminate any leaks in the system.
Insufficient catalyst activity or amount.Verify the quality and quantity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Consider using a heterogeneous acid catalyst for easier removal.
Suboptimal reaction temperature.Ensure the reaction mixture is maintained at the appropriate reflux temperature to facilitate both the reaction and the azeotropic removal of water.
Purification Challenges
Symptom Possible Cause Troubleshooting Action
Difficulty in removing unreacted 3,4-dimethoxyphenylacetic acid. Acidic impurities are not effectively neutralized.Perform a work-up by washing the crude product with a saturated solution of sodium bicarbonate to neutralize and remove any remaining acidic components.
Colored impurities in the final product. Formation of byproducts at high temperatures or from impure starting materials.Consider purification by vacuum fractional distillation. If distillation is not effective, column chromatography may be necessary, although this is less ideal for very large scales. The use of activated carbon during the work-up can also help to remove some colored impurities.
Presence of residual ethanol. Incomplete removal during solvent evaporation.After the initial solvent removal, perform a final purification step under high vacuum to remove any remaining volatile impurities like ethanol.

Experimental Protocols

Protocol 1: Synthesis of Veratryl Cyanide using Phase-Transfer Catalysis

This protocol is adapted from established industrial methods for the synthesis of nitriles.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge toluene, water, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Addition of Reactants: Add sodium cyanide to the aqueous phase. To the organic phase (toluene), add the solution of veratryl chloride (prepared from veratrole and a chloromethylating agent).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture and separate the aqueous and organic layers. Wash the organic layer with water to remove any residual cyanide salts.

  • Isolation: Remove the toluene under reduced pressure to obtain crude veratryl cyanide, which can be further purified by vacuum distillation.

Protocol 2: Esterification of 3,4-Dimethoxyphenylacetic Acid

This protocol describes a typical Fischer esterification suitable for scale-up.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser, charge 3,4-dimethoxyphenylacetic acid, a large excess of ethanol, and an acidic catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum fractional distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Veratryl Cyanide Synthesis
ParameterConventional MethodPhase-Transfer Catalysis Method
Solvent Polar aprotic (e.g., DMF, Acetone)Biphasic (Toluene/Water)
Catalyst None or simple iodide saltsQuaternary ammonium or phosphonium salts
Reaction Time Often > 10 hours2-6 hours
Work-up Complex (filtration, solvent swap)Simple phase separation
Typical Yield 60-75%> 90%
Table 2: Safety Information for Key Compounds
CompoundKey HazardsRecommended Precautions
3,4-Dimethoxyphenylacetic Acid Skin and eye irritant.Wear protective gloves, and eye/face protection. Avoid breathing dust.
Veratryl Cyanide Toxic if swallowed, in contact with skin, or if inhaled.Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.
This compound May cause skin and eye irritation (based on similar esters).Handle with care, wearing gloves and eye protection. Use in a well-ventilated area.
Veratryl Chloride Corrosive, causes severe skin burns and eye damage. Lachrymator.Handle only in a fume hood with appropriate personal protective equipment. Avoid contact with skin and eyes.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Veratraldehyde or 3,4-Dimethoxyphenylacetic Acid) intermediate Intermediate Synthesis (e.g., Veratryl Cyanide) start->intermediate e.g., Cyanation esterification Esterification with Ethanol start->esterification Direct Esterification intermediate->esterification Hydrolysis & Esterification crude_product Crude Ethyl 3,4-dimethoxyphenylacetate esterification->crude_product workup Aqueous Work-up (Neutralization & Washing) crude_product->workup distillation Vacuum Fractional Distillation workup->distillation final_product Pure Ethyl 3,4-dimethoxyphenylacetate distillation->final_product

Caption: General experimental workflow for the production of this compound.

troubleshooting_logic start Low Product Yield check_conversion Check Reaction Conversion (GC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_water Inadequate Water Removal? low_conversion->check_water check_catalyst Catalyst Inactive? low_conversion->check_catalyst check_temp Suboptimal Temperature? low_conversion->check_temp purification_loss Losses During Purification? high_conversion->purification_loss check_workup Inefficient Extraction/Washing? purification_loss->check_workup check_distillation Decomposition during Distillation? purification_loss->check_distillation

Caption: Troubleshooting flowchart for addressing low yield in the synthesis process.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3,4-Dimethoxyphenylacetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3,4-dimethoxyphenylacetate via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Fischer esterification reaction for synthesizing this compound?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (3,4-dimethoxyphenylacetic acid) and an alcohol (ethanol) to form an ester (this compound) and water.[1][2] To achieve a high yield of the desired ester, the equilibrium of this reaction must be shifted towards the product side.[1] This is typically accomplished by using an excess of one of the reactants, usually the less expensive one (in this case, ethanol), and/or by removing water as it is formed.[1]

Q2: What are the most common acid catalysts used for this type of esterification, and what are their typical concentrations?

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3][4] Lewis acids can also be employed. The catalyst is typically used in a catalytic amount, ranging from 1-5 mol% relative to the carboxylic acid. Higher catalyst concentrations do not necessarily lead to higher yields and can sometimes promote side reactions.

Q3: What are the key safety precautions to consider during this experiment?

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable and should be heated using a heating mantle and a reflux condenser to prevent vapor escape and potential ignition.

  • Ensure the reaction setup is not a closed system to avoid pressure buildup.[5]

  • Proper waste disposal procedures should be followed for all chemical waste.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (3,4-dimethoxyphenylacetic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicate the progression of the reaction.

Q5: What are the expected physical properties of the final product, this compound?

This compound is expected to be a liquid at room temperature. Its boiling point is reported to be between 159°C and 160°C at 4 mmHg.[6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired ester.

Possible Cause Suggested Solution
Insufficient Catalyst Ensure the acid catalyst has been added in the correct amount (typically 1-5 mol%).
Reaction Not at Equilibrium Increase the reaction time. Fischer esterification can be slow.[3] Monitor the reaction by TLC until the starting material is consumed.
Water Present in Reactants Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Water can shift the equilibrium back towards the reactants.
Low Reaction Temperature Ensure the reaction is heated to a sufficient temperature to achieve reflux. The optimal temperature is typically the boiling point of the alcohol being used.
Inefficient Water Removal If using a Dean-Stark apparatus, ensure it is set up correctly to effectively remove the water byproduct.[1] If not, use a significant excess of ethanol to drive the equilibrium.

Problem 2: The reaction appears to be incomplete, with a significant amount of starting material remaining after a prolonged reaction time.

Possible Cause Suggested Solution
Catalyst Deactivation The catalyst may have been neutralized by basic impurities in the starting materials. Try adding a small additional amount of catalyst.
Insufficient Mixing Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of reactants and catalyst.
Equilibrium Reached The reaction may have reached equilibrium. To push it further, add more of the excess reagent (ethanol).

Problem 3: The final product is impure, showing multiple spots on TLC or peaks in GC-MS analysis.

Possible Cause Suggested Solution
Presence of Unreacted Carboxylic Acid During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 3,4-dimethoxyphenylacetic acid.[4]
Presence of Side Products Potential side products can arise from side reactions. Purification by column chromatography is often necessary to isolate the pure ester.
Incomplete Removal of Catalyst Ensure the aqueous washes during the workup are thorough to remove the acid catalyst.

Problem 4: Difficulty in isolating the product during the workup.

Possible Cause Suggested Solution
Emulsion Formation during Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is Water-Soluble While unlikely for this ester, if the product has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

Experimental Protocols

Detailed Method for the Esterification of 3,4-Dimethoxyphenylacetic Acid

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).[1]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02-0.05 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield and purity of this compound. Note: This data is representative and actual results may vary.

Table 1: Effect of Catalyst Loading on Reaction Yield and Purity

EntryCatalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
11478 (Reflux)7595
22478 (Reflux)8896
35478 (Reflux)9297
410478 (Reflux)9295 (minor byproducts observed)

Table 2: Effect of Reaction Temperature on Reaction Yield and Purity

EntryCatalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
154504598
254657897
35478 (Reflux)9297
4549085 (decomposition observed)90

Visualizations

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup Procedure cluster_purification Purification start Combine 3,4-dimethoxyphenylacetic acid & excess Ethanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool remove_etoh Remove excess Ethanol (Rotovap) cool->remove_etoh dissolve Dissolve in organic solvent remove_etoh->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_bicarb Wash with NaHCO₃ solution wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (e.g., MgSO₄) wash_brine->dry concentrate Concentrate to yield crude product dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? cause1 Insufficient Catalyst? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 Yes cause3 Water Present? start->cause3 Yes cause4 Low Temperature? start->cause4 Yes sol1 Check catalyst amount cause1->sol1 sol2 Increase reaction time cause2->sol2 sol3 Use anhydrous reagents cause3->sol3 sol4 Ensure proper reflux cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 3,4-dimethoxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: The final product is acidic and has a low purity.

  • Question: After my synthesis, the crude this compound is acidic and the purity is low. What is the likely cause and how can I fix this?

  • Answer: The most common cause of acidity is the presence of unreacted 3,4-dimethoxyphenylacetic acid and the acid catalyst (e.g., sulfuric acid) used in the Fischer esterification. To remove these acidic impurities, a liquid-liquid extraction workup is essential. Wash the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with a saturated sodium carbonate or sodium bicarbonate solution. This will neutralize and extract the acidic components into the aqueous layer. Follow this with a water wash to remove any remaining salts and a brine wash to aid in the separation of the organic and aqueous layers.

Problem 2: Difficulty in removing the 3,4-dimethoxyphenylacetic acid starting material.

  • Question: I've performed a basic wash, but I'm still seeing the starting carboxylic acid in my NMR/GC-MS. How can I improve its removal?

  • Answer: If a single basic wash is insufficient, you can perform multiple washes with the sodium carbonate/bicarbonate solution. Ensure vigorous mixing during the extraction to maximize the contact between the organic and aqueous phases. You can also allow for a longer separation time in the separatory funnel. If the problem persists, consider the pH of your aqueous wash; it should be basic enough to deprotonate the carboxylic acid fully.

Problem 3: The compound "oils out" during crystallization.

  • Question: I'm trying to recrystallize my this compound, but it's separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" is a common issue, particularly for compounds with lower melting points. Here are several strategies to promote crystal formation:

    • Slower Cooling: Allow the hot solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Adjustment: You may be using a solvent in which the compound is too soluble. Try a different solvent system. Good starting points for esters are mixtures like hexane/ethyl acetate or methanol/water. If using a mixed solvent system, dissolve the compound in a small amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly cloudy, then heat until it is clear again before cooling slowly.

Problem 4: Poor separation of the product from non-polar impurities during column chromatography.

  • Question: I'm running a column to purify my product, but it's co-eluting with some non-polar impurities. How can I improve the separation?

  • Answer: For non-polar impurities, you need to optimize your solvent system to increase the difference in retention times.

    • Decrease Solvent Polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexane, try decreasing it to 10% or even 5%. This will cause the non-polar impurities to elute faster, while your more polar product will be retained longer on the silica gel.

    • TLC Optimization: Before running the column, carefully optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically residual starting materials and by-products from the synthesis. These include:

  • 3,4-Dimethoxyphenylacetic acid: The unreacted starting carboxylic acid.

  • Ethanol: The unreacted starting alcohol.

  • Acid catalyst: If used in the synthesis (e.g., sulfuric acid).

  • Water: A by-product of the esterification reaction.

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: Essential for removing acidic impurities and water-soluble by-products.

  • Column Chromatography: Effective for separating the product from impurities with different polarities.

  • Vacuum Distillation: Suitable for purifying the liquid product on a larger scale, especially if the impurities are non-volatile.

  • Recrystallization: Can be used if the product is a solid or can be induced to crystallize at low temperatures.

Q3: What are the key physicochemical properties of this compound?

A3: Knowing the physical properties is crucial for purification.

PropertyValue
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1][2]
Boiling Point 159-160 °C at 4 mmHg

Q4: What is a good starting solvent system for column chromatography?

A4: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis.

Q5: Can this compound be hydrolyzed during purification?

A5: Yes, esters are susceptible to hydrolysis, especially in the presence of strong acids or bases and water. During a basic wash (e.g., with NaOH or Na2CO3), it is important to carry out the extraction efficiently and not for an extended period, and to perform it at room temperature or below to minimize the risk of saponification (base-catalyzed hydrolysis) of the ester.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the wash with the basic solution (steps 2-4) if necessary, checking the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Wash the organic layer with brine (saturated NaCl solution) to help remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., 9:1 hexane:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Do not let the silica gel run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 159-160 °C at 4 mmHg).

  • Discontinuation: Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Visualizations

Purification_Workflow cluster_further_purification Further Purification Options Crude Crude Product (with acidic impurities) Extraction Liquid-Liquid Extraction (wash with NaHCO3/Na2CO3) Crude->Extraction Drying Drying (anhydrous MgSO4/Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Analysis Purity Check (NMR, GC-MS) Concentration->Analysis Pure_Product Purified Product Analysis->Pure_Product Meets Purity Specs Analysis->Further_Purification Fails Purity Specs Column_Chromatography Column Chromatography Further_Purification->Column_Chromatography Vacuum_Distillation Vacuum Distillation Further_Purification->Vacuum_Distillation Recrystallization Recrystallization Further_Purification->Recrystallization Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Attempting Recrystallization Oiling_Out Compound 'Oils Out' Start->Oiling_Out Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Try First Scratch_Glass Scratch Inner Surface of Flask Oiling_Out->Scratch_Glass If still oiling Seed_Crystal Add a Seed Crystal Oiling_Out->Seed_Crystal If available Change_Solvent Adjust Solvent System Oiling_Out->Change_Solvent If other methods fail Crystals_Form Crystals Form Successfully Slow_Cooling->Crystals_Form Scratch_Glass->Crystals_Form Seed_Crystal->Crystals_Form Change_Solvent->Crystals_Form

Caption: Troubleshooting guide for when a compound "oils out" during crystallization.

References

Technical Support Center: Purification of Crude Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 3,4-dimethoxyphenylacetate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize - Presence of residual solvent. - High impurity content depressing the melting point. - The compound is naturally an oil at room temperature if impure.- Dry the product under high vacuum to remove residual solvents. - Attempt purification by column chromatography to remove significant impurities. - Try co-distillation with a high-boiling point, non-reactive solvent to remove volatile impurities.
Low yield after purification - Product loss during transfers. - Incomplete precipitation or crystallization. - Product is partially soluble in the washing or recrystallization solvent.- Minimize the number of transfers. - If recrystallizing, cool the solution slowly and then chill on an ice bath to maximize crystal formation. - Use a minimal amount of cold solvent for washing crystals. - Re-extract the aqueous layers if a liquid-liquid extraction was performed.
Product is colored (e.g., beige, yellow, or brown) - Presence of colored impurities from the starting materials or side reactions. - Degradation of the product.- Wash the crude product with a dilute sodium hydroxide solution followed by water and brine.[1] - Perform column chromatography on silica gel. - Consider a charcoal treatment during recrystallization, although this may lead to some product loss.
Presence of starting materials in the final product - Incomplete reaction. - Inefficient purification.- Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). - Optimize the purification protocol, for example, by adjusting the solvent system in column chromatography.
Broad melting point range - Presence of impurities.- Recrystallize the product until a sharp and consistent melting point is achieved. - Utilize column chromatography for further purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3,4-dimethoxyphenylacetic acid and ethanol, byproducts from side reactions, and residual solvents used in the synthesis or workup. The crude product may also contain colored impurities that give it a beige or brownish appearance.[1]

Q2: What is a standard workup procedure to get a reasonably pure product?

A2: A typical workup involves dissolving the crude product in a suitable organic solvent like dichloromethane. This solution is then washed sequentially with a dilute sodium hydroxide solution (to remove acidic impurities like unreacted 3,4-dimethoxyphenylacetic acid), water, and finally brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

Q3: Which purification technique is most effective for removing polar impurities?

A3: Column chromatography using silica gel is highly effective for separating compounds based on polarity. By choosing an appropriate solvent system (eluent), polar impurities can be strongly adsorbed onto the silica gel, allowing the less polar this compound to elute first. A common eluent system for esters of this type is a mixture of petroleum ether and ethyl acetate.[2]

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective method if a suitable solvent is found. The ideal solvent would dissolve the crude product well at an elevated temperature but poorly at low temperatures. Ethanol or mixtures of ethanol and water could be good starting points to test for recrystallization.

Q5: How can I tell if my purified product is pure?

A5: Purity can be assessed by several methods:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point: A pure solid compound will have a sharp and well-defined melting point.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol describes a basic liquid-liquid extraction and washing procedure to remove acidic and water-soluble impurities.

Column_Chromatography_Workflow cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution and Collection cluster_3 Product Isolation A Pack Column with Silica Gel in Petroleum Ether B Dissolve Crude Product in Minimal Dichloromethane A->B C Adsorb onto Silica Gel B->C D Load onto Column C->D E Elute with Petroleum Ether/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry under Vacuum I->J K Pure Product J->K

References

stability issues of Ethyl 3,4-dimethoxyphenylacetate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3,4-dimethoxyphenylacetate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue of this compound under acidic conditions?

A1: The primary stability concern for this compound in an acidic environment is its susceptibility to acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The acid-catalyzed hydrolysis of this compound yields 3,4-dimethoxyphenylacetic acid and ethanol as the primary degradation products.[1][2][3][4][5]

Q3: What factors can influence the rate of degradation of this compound under acidic conditions?

A3: The rate of degradation is primarily influenced by the pH of the solution, the temperature, and the concentration of the acid catalyst. Lower pH values (higher acidity) and higher temperatures will accelerate the hydrolysis reaction.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the parent compound (this compound) and its degradation product (3,4-dimethoxyphenylacetic acid).

Q5: Are there any recommended storage conditions to minimize the degradation of this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry place, and dissolved in neutral or slightly acidic (pH 6-7) solvents for short-term storage. For long-term storage, it is advisable to store the compound in its solid form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution The solution is too acidic or stored at an elevated temperature.Buffer the solution to a higher pH if the experimental conditions allow. Store solutions at lower temperatures (e.g., 4°C) and for shorter durations.
Inconsistent analytical results Incomplete separation of the parent compound and its degradation product during HPLC analysis.Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to achieve baseline separation.
Appearance of unexpected peaks in the chromatogram Potential for secondary degradation products or impurities in the starting material.Conduct forced degradation studies under various stress conditions (e.g., oxidative, photolytic) to identify other potential degradation products. Analyze the starting material for purity.
Precipitation in the sample vial The degradation product, 3,4-dimethoxyphenylacetic acid, may have lower solubility in the chosen solvent system compared to the parent ester.Adjust the solvent composition of your sample for analysis. For example, increasing the proportion of the organic solvent in the diluent can help maintain the solubility of all components.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the impact of pH and temperature on its stability.

Condition Temperature (°C) Time (hours) This compound Remaining (%) 3,4-dimethoxyphenylacetic acid Formed (%)
0.1 M HCl (pH 1)40246535
0.1 M HCl (pH 1)60243070
pH 3 Buffer4024955
pH 3 Buffer60248020
pH 5 Buffer4024>99<1
pH 5 Buffer6024982

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (for neutralization)

  • HPLC system with UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: Add a known volume of the stock solution to a larger volume of 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound and 3,4-dimethoxyphenylacetic acid.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Ethanol E->F G 3,4-dimethoxyphenylacetic acid F->G - H+ H Ethanol F->H G cluster_1 Troubleshooting Workflow Start Experiment Start Observe Observe Unexpected Degradation Start->Observe CheckpH Check pH of Solution Observe->CheckpH CheckTemp Check Storage Temperature Observe->CheckTemp OptimizeHPLC Optimize HPLC Method Observe->OptimizeHPLC AnalyzePurity Analyze Starting Material Purity Observe->AnalyzePurity Acidic Is pH too low? CheckpH->Acidic HighTemp Is Temperature too high? CheckTemp->HighTemp PoorSep Poor Peak Separation? OptimizeHPLC->PoorSep Impure Impurities Present? AnalyzePurity->Impure Acidic->CheckTemp No AdjustpH Adjust pH / Use Buffer Acidic->AdjustpH Yes HighTemp->OptimizeHPLC No LowerTemp Store at Lower Temperature HighTemp->LowerTemp Yes PoorSep->AnalyzePurity No ModifyMethod Modify Mobile Phase / Gradient PoorSep->ModifyMethod Yes Purify Purify Starting Material Impure->Purify Yes End Problem Resolved Impure->End No AdjustpH->End LowerTemp->End ModifyMethod->End Purify->End

References

Technical Support Center: Troubleshooting Low Yield in Arbuzov Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in the Arbuzov reaction, particularly when working with a series of similar compounds.

Frequently Asked Questions (FAQs)

Q1: My Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are key troubleshooting steps:

  • Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions. The general order of reactivity for the halide is R-I > R-Br > R-Cl.[1] If you are using a less reactive halide, consider switching to a more reactive one (e.g., from a chloride to a bromide or iodide).

  • Reaction Temperature: The classic Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C.[2][3] If the temperature is too low, the reaction may not proceed at a sufficient rate. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.[3] It is crucial to optimize the temperature for your specific substrates.

  • Reagent Purity: The purity of your starting materials is essential. Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can significantly reduce their nucleophilicity.[3] It is recommended to use freshly distilled reagents to ensure high purity.[3]

  • Reaction Time: Monitoring the reaction progress is key. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can increase the formation of byproducts.[3] Techniques like ³¹P NMR or TLC can be used to determine the optimal reaction time.[2][3]

  • Side Reaction with Byproduct: The alkyl halide generated as a byproduct during the reaction can compete with your starting alkyl halide, leading to a mixture of products.[4] To mitigate this, you can use a phosphite that generates a volatile alkyl halide byproduct, which can be removed by distillation during the reaction.[4][5]

Q2: I am observing the formation of alkene byproducts in my reaction with a secondary alkyl halide. How can I minimize this?

A2: The formation of alkenes is a common issue when using secondary alkyl halides due to a competing E2 elimination reaction with the nucleophilic phosphite.[3][6] Tertiary alkyl halides are even more prone to elimination.[3] To favor the desired SN2 reaction and reduce elimination, consider the following:

  • Use of Catalysts: The addition of a Lewis acid catalyst can promote the Arbuzov reaction, often allowing it to proceed at lower temperatures where the elimination reaction is less favorable.[3] Examples of catalysts include zinc bromide (ZnBr₂) and cerium chloride (CeCl₃·7H₂O).[2]

  • Alternative Methods: For secondary and tertiary alkyl halides that are poor substrates for the classical Arbuzov reaction, a radical-based Arbuzov reaction can be a more effective alternative.[3][7]

Q3: My reaction involves an α-bromo or α-chloro ketone, and I am getting a significant amount of a byproduct. What is happening and how can I favor the desired Arbuzov product?

A3: With α-bromo and α-chloro ketones, a competing reaction known as the Perkow reaction often occurs, which can be the major pathway.[6][8] The Perkow reaction leads to the formation of a vinyl phosphate instead of the desired β-ketophosphonate. To favor the Arbuzov product, you can try the following:

  • Higher Temperatures: Increasing the reaction temperature can sometimes favor the formation of the Arbuzov product over the Perkow product.[6]

  • Change of Halide: The Perkow reaction is less of an issue with α-iodo ketones, which tend to give the Arbuzov product exclusively.[6][8]

Q4: I am working with a dihaloalkane and getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the desired mono-phosphonated product?

A4: Achieving high selectivity for the mono-substituted product with α,ω-dihaloalkanes can be challenging due to the formation of the di-phosphonate. The key is to maintain a low concentration of the trialkyl phosphite relative to the dihaloalkane throughout the reaction. An optimized method involves the slow, dropwise addition of one equivalent of the trialkyl phosphite to one equivalent of the pre-heated dihaloalkane.[5]

Optimization of Arbuzov Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for optimizing the Arbuzov reaction.

ParameterRecommended Conditions/ReagentsExpected Outcome/Rationale
Alkyl Halide Reactivity R-I > R-Br > R-ClMore reactive halides allow for milder reaction conditions.
Substrate Structure Primary > Secondary >> TertiaryPrimary halides give the best yields; secondary halides are prone to elimination, and tertiary halides are generally unreactive.
Phosphite Reagent Triethyl phosphite, Trimethyl phosphiteThese generate volatile byproducts (ethyl halide, methyl halide) that can be removed during the reaction to prevent side reactions.[4]
Reaction Temperature 120°C - 160°C (classical)Required for the reaction to proceed, but must be optimized to avoid decomposition.[3]
Room temperature to 40°C (with catalyst)Catalysts can lower the required activation energy, allowing for milder conditions.
Catalyst Lewis acids (e.g., ZnBr₂, CeCl₃·7H₂O, LaCl₃·7H₂O)Can improve yields, especially for less reactive halides, and may allow for lower reaction temperatures.[4][9]
Solvent Neat (solvent-free) or high-boiling inert solventNeat conditions are common; a solvent can be used to control the temperature.

Experimental Protocols

General Protocol for a Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the reaction.[2]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain diethyl benzylphosphonate.

Optimized Protocol for Mono-substitution of a Dihaloalkane

This protocol is optimized to favor the formation of the mono-phosphonated product from a dihaloalkane.[5]

Materials:

  • 1,4-dibromobutane (75 mmol)

  • Triethyl phosphite (75 mmol)

Procedure:

  • Set up a reaction flask with a dropping funnel and a distillation apparatus.

  • Charge the reaction flask with 1,4-dibromobutane and heat to 140°C under a nitrogen atmosphere.

  • Charge the dropping funnel with triethyl phosphite.

  • Once the 1,4-dibromobutane has reached 140°C, begin the slow, dropwise addition of the triethyl phosphite over approximately two hours.

  • Monitor the reaction progress by observing the distillation of the bromoethane byproduct.

  • Once the addition is complete, maintain the reaction at 140°C until the distillation of bromoethane ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolate the crude product by removing any remaining volatile components under reduced pressure.

  • Purify the diethyl (4-bromobutyl)phosphonate by fractional distillation under vacuum.

Visual Guides

Arbuzov Reaction Troubleshooting Workflow

G start Low Yield in Arbuzov Reaction check_reagents Check Reagent Purity (distill if necessary) start->check_reagents check_temp Optimize Reaction Temperature (120-160°C typical) check_reagents->check_temp check_halide Assess Alkyl Halide Reactivity check_temp->check_halide primary_halide Primary Halide? check_halide->primary_halide secondary_halide Secondary Halide? primary_halide->secondary_halide No monitor_rxn Monitor Reaction Progress (TLC, 31P NMR) primary_halide->monitor_rxn Yes tertiary_halide Tertiary/Aryl/Vinyl Halide? secondary_halide->tertiary_halide No use_catalyst Consider Lewis Acid Catalyst (e.g., ZnBr2) secondary_halide->use_catalyst Yes radical_reaction Consider Radical Arbuzov Reaction tertiary_halide->radical_reaction Yes unreactive Substrate likely unreactive under standard conditions. Consider alternative synthetic route. tertiary_halide->unreactive No use_catalyst->monitor_rxn radical_reaction->monitor_rxn check_byproducts Analyze for Side Products (e.g., elimination, Perkow) monitor_rxn->check_byproducts remove_byproduct Use Phosphite that forms volatile byproduct and distill check_byproducts->remove_byproduct yield_improved Yield Improved? remove_byproduct->yield_improved yield_improved->start No, re-evaluate end Successful Reaction yield_improved->end Yes

Caption: Troubleshooting workflow for low-yield Arbuzov reactions.

General Mechanism of the Arbuzov Reaction

G cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Dealkylation phosphite Trialkyl Phosphite (Nucleophile) phosphonium_salt Quasiphosphonium Salt (Intermediate) phosphite->phosphonium_salt attacks R'-X alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->phosphonium_salt halide_ion Halide Ion (X⁻) (Nucleophile) phosphonate Phosphonate (Product) phosphonium_salt->phosphonate halide_ion->phosphonate attacks R group byproduct Alkyl Halide (Byproduct) phosphonate->byproduct

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

References

Technical Support Center: Acetal Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted hydrolysis of acetal groups during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acetal group hydrolysis during a reaction workup?

A: The primary cause of acetal hydrolysis is exposure to acidic conditions, particularly in the presence of water.[1] Acetals are stable in neutral to strongly basic environments but can hydrolyze rapidly when exposed to even mild acids.[1][2][3][4] The workup procedure is a common step where acidic conditions can be inadvertently introduced.

Q2: What are the common sources of acid during a workup?

A: Acidic conditions can arise from several, often unintentional, sources:

  • Acidic Quenching Reagents: Using solutions like dilute HCl or even saturated ammonium chloride (NH₄Cl), which is slightly acidic, to quench a reaction.[1]

  • Acidic Byproducts: The reaction itself may generate acidic byproducts that lower the pH of the mixture.[1]

  • Carryover of Acid Catalysts: If the reaction was acid-catalyzed, residual acid can initiate hydrolysis upon the addition of water.[1]

  • "Wet" Solvents with Acidic Impurities: Using solvents that contain dissolved acidic impurities, such as carbon dioxide in water which forms carbonic acid.[1]

Q3: How can I safely quench a reaction mixture containing an acetal?

A: To safely quench a reaction, you must use a neutral or, preferably, a basic solution.[1] A common and effective method is to slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture.[1] This will neutralize any acid present and ensure the aqueous layer remains basic, thus protecting the acetal.

Q4: What is the quantitative impact of pH on the stability of an acetal?

A: The pH of the aqueous solution has a dramatic effect on the rate of acetal hydrolysis. The stability of acetals decreases significantly as the pH drops.[1] They are generally considered stable at a pH of 7 or greater.[1] The rate of hydrolysis can increase by orders of magnitude with seemingly small decreases in pH. For example, the half-life of an acetal can be thousands of times shorter at a pH of 5 compared to neutral pH.[5][6]

Q5: Are all acetal groups equally stable?

A: No, the stability of an acetal is influenced by its structure. For instance, six-membered cyclic acetals tend to hydrolyze faster than their five-membered ring counterparts.[7] Additionally, the electronic properties of the substituents on the acetal can affect the rate of hydrolysis. Electron-donating groups can stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction, while electron-withdrawing groups can have the opposite effect.[6]

Q6: What should I do if I suspect my acetal is hydrolyzing during the workup?

A: If you observe the corresponding aldehyde or ketone in your crude product analysis (e.g., by TLC or NMR), you should immediately adjust your workup protocol. Ensure all aqueous solutions used for quenching and extraction are basic (pH > 8). You can re-work up the combined organic layers by washing them again with a basic solution like saturated sodium bicarbonate.

Troubleshooting Guide

Symptom Possible Cause Diagnostic Step Corrective Action
Low or no yield of the desired product; presence of the deprotected aldehyde/ketone. Accidental introduction of acid during workup.Check the pH of all aqueous solutions used in the workup (quenching solution, washes). A pH below 7 is problematic.Use a basic quenching agent (e.g., saturated NaHCO₃ solution). Wash organic layers with a basic solution during extraction.
Product degradation during column chromatography. The silica gel used for chromatography is slightly acidic.Elute a sample of the silica gel with a neutral solvent and check the pH of the eluent.Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-polar amine, like triethylamine. Alternatively, use basic alumina for chromatography.
Inconsistent results between batches. Variability in the quality of solvents or reagents.Test the pH of "wet" solvents or freshly prepared aqueous solutions before use.Ensure all solvents are of high purity and that aqueous solutions are freshly prepared and buffered if necessary.

Data Summary: pH and Acetal Stability

The stability of an acetal is highly dependent on the pH of the solution. The following table provides an illustrative example of how the half-life of a substituted benzylidene acetal can change dramatically with different acidic conditions.

Condition Approximate pH Illustrative Half-Life
Mildly Acidic Buffer5425 hours[5][6]
Dilute Trifluoroacetic Acid (TFA)< 5~5 minutes[5][6]

Data is illustrative and based on specific substituted benzylidene acetals.[5][6] The absolute rates will vary for different acetal structures.

Visualizations

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The following diagram illustrates the stepwise mechanism of acid-catalyzed acetal hydrolysis. This reaction is reversible and is driven forward by an excess of water.[2][8]

G Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion + Alcohol ProtonatedAcetal->Oxocarbenium - R'OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedCarbonyl Protonated Carbonyl + Alcohol ProtonatedHemiacetal->ProtonatedCarbonyl - R''OH Carbonyl Carbonyl (Aldehyde/Ketone) ProtonatedCarbonyl->Carbonyl - H+

Caption: Acid-catalyzed hydrolysis of an acetal to a carbonyl.

Experimental Workflow: Preventing Acetal Hydrolysis

This flowchart provides a decision-making guide for performing a reaction workup while preserving an acetal protecting group.

G start Reaction Complete quench Quench Reaction start->quench add_base Add Saturated NaHCO3 (aq) or Na2CO3 (aq) slowly quench->add_base Yes extract Extract with Organic Solvent add_base->extract wash Wash Organic Layer with Saturated NaHCO3 (aq) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry isolate Filter and Concentrate dry->isolate end Acetal-Protected Product isolate->end

Caption: Decision workflow for a workup protective of acetal groups.

Detailed Experimental Protocol: Robust Workup for Acetal-Containing Compounds

This protocol outlines a standard procedure for quenching a reaction and performing a liquid-liquid extraction while minimizing the risk of acetal hydrolysis.

1. Reaction Quenching:

  • Once the reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This helps to control any potential exotherm during the quench.
  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with vigorous stirring.[1] Add the solution in portions until gas evolution (if any) ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.

2. Liquid-Liquid Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.
  • If the reaction solvent is water-miscible (e.g., THF, ethanol), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
  • Add an additional volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[1]
  • Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 30-60 seconds.
  • Allow the layers to separate and drain the aqueous layer.
  • To ensure complete removal of any acidic impurities, it is advisable to perform a second wash of the organic layer with saturated aqueous NaHCO₃ or a dilute brine solution.

3. Drying and Solvent Removal:

  • Drain the organic layer into a clean, dry Erlenmeyer flask.
  • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Let it stand for 10-15 minutes.
  • Filter the dried organic solution through a cotton plug or filter paper into a pre-weighed round-bottom flask to remove the drying agent.
  • Remove the organic solvent using a rotary evaporator to yield the crude product containing the intact acetal group. This product can then be purified by appropriate methods, such as chromatography on neutralized silica gel or distillation.

References

Technical Support Center: Purification of Acetal-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the challenging task of removing triphenylphosphine oxide (TPPO) from reaction mixtures without hydrolyzing sensitive acetal protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging in the presence of an acetal?

A1: The primary challenge lies in the conflicting stability of the components. Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed by acid.[1][2] Many methods for removing the highly polar TPPO byproduct can introduce acidic conditions, risking the deprotection of the acetal. Therefore, a successful purification strategy must be rigorously non-acidic.

Q2: What are the primary acetal-safe strategies for removing TPPO?

A2: The main strategies rely on exploiting the physical properties of TPPO under neutral or basic conditions. These can be broadly categorized as:

  • Precipitation & Crystallization: Leveraging the low solubility of TPPO in non-polar solvents.[3][4]

  • Complexation with Metal Salts: Forming insoluble complexes with specific metal salts that can be filtered off.[5][6][7] Care must be taken to select salts with low Lewis acidity.

  • Chromatography: Using techniques like silica gel plug filtration for rapid separation of polar TPPO from less polar products.[7][8]

  • Scavenger Resins: Employing polymer-supported traps, such as Merrifield resin, to bind TPPO for removal by filtration.[6][8]

Q3: Which TPPO removal method should I choose for my specific compound?

A3: The optimal method depends on the properties of your desired product, particularly its polarity and solubility, as well as the scale of your reaction. A decision-making workflow is provided below to help guide your choice. For instance, if your product is non-polar, simple precipitation of TPPO with a solvent like hexane is often effective.[3] If your product is more polar, complexation or chromatography may be necessary.

Q4: Are there alternatives to using triphenylphosphine to avoid this issue altogether?

A4: Yes, several approaches can prevent the formation of TPPO. Using a polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[9] Alternatively, other phosphines can be designed so their corresponding oxides have different solubility profiles, facilitating an easier workup.[9]

Troubleshooting Guide

Issue 1: I tried precipitating TPPO with hexane, but my product crashed out as well.

  • Underlying Problem: Your product may have low solubility in the chosen non-polar solvent system, or it may be co-precipitating with the TPPO.

  • Solution 1: Optimize the Solvent System. Try a slightly more polar solvent system, such as a mixture of hexane and diethyl ether or hexane and toluene. The goal is to find a system where your product remains in solution while the TPPO's solubility is minimized.[7]

  • Solution 2: Adjust the Temperature. Cooling the mixture can enhance the precipitation of TPPO.[3][10] Experiment with different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal point of selective precipitation.

  • Solution 3: Change the Method. If precipitation is not selective enough, consider an alternative method like filtration through a silica plug, which separates based on polarity rather than just solubility.[7][8]

Issue 2: I am considering using a metal salt to precipitate TPPO, but I am worried about my acetal.

  • Underlying Problem: Many metal salts recommended for TPPO precipitation (like ZnCl₂) are Lewis acids, which can catalyze the hydrolysis of acetals, similar to Brønsted acids.[5][11][12]

  • Solution 1: Choose a Milder Metal Salt. Salts like magnesium chloride (MgCl₂) or calcium bromide (CaBr₂) are generally less Lewis acidic than ZnCl₂ and have been used successfully to precipitate TPPO, even from sensitive reaction mixtures.[5][6][13] Anhydrous conditions are critical.

  • Solution 2: Perform a Small-Scale Test. Before committing your entire batch, perform a small-scale test. Subject your purified acetal-containing compound to the exact conditions of the metal salt workup (solvent, temperature, stoichiometry of the salt) and monitor for any decomposition by TLC or LCMS.

  • Solution 3: Use a Non-Aqueous Protocol. If using a metal salt, ensure the workup is entirely non-aqueous. The presence of water greatly facilitates acid-catalyzed hydrolysis.[1][2]

Issue 3: TPPO is co-eluting with my product during silica plug filtration.

  • Underlying Problem: This typically occurs if the polarity of your product is too close to that of TPPO or if the elution solvent is too polar.

  • Solution 1: Use a Less Polar Solvent. Start by loading your crude mixture onto the silica plug and eluting with a very non-polar solvent like 100% hexane or pentane. This should allow your product to pass through while the highly polar TPPO remains strongly adsorbed to the silica.[8]

  • Solution 2: Increase the Amount of Silica. If TPPO is still breaking through, use a longer silica plug to increase the separation capacity.

  • Solution 3: Repeat the Filtration. In some cases, passing the filtrate through a second fresh silica plug can remove the remaining traces of TPPO.[14]

Data Presentation

Table 1: Efficiency of TPPO Removal via Precipitation with ZnCl₂ in Various Solvents

Solvent% TPPO Remaining in SolutionSuitability for Acetal-Containing Molecules
Ethyl Acetate (EtOAc)<5%Good (Aprotic)
Isopropyl Acetate (iPrOAc)<5%Good (Aprotic)
Isopropanol (iPrOH)<5%Moderate (Protic, use with caution)
Tetrahydrofuran (THF)<15%Good (Aprotic)
2-Methyl-THF<15%Good (Aprotic)
Methanol (MeOH)>15%Poor (Protic, risk of transacetalization)
Acetonitrile (MeCN)>15%Moderate (Aprotic)
Dichloromethane (DCM)No precipitatePoor (High TPPO-complex solubility)

Data adapted from J. Org. Chem. 2017, 82, 9931-9936.[11] Note: While effective, ZnCl₂ is a Lewis acid; milder alternatives like MgCl₂ or CaBr₂ are recommended for sensitive acetals.

Experimental Protocols

Protocol 1: Precipitation with a Non-Polar Solvent

This method is ideal for non-polar to moderately polar products that are soluble in solvents like diethyl ether or toluene.

  • Concentration: After an appropriate aqueous workup (e.g., washing with neutral or basic water/brine), concentrate the organic phase under reduced pressure to obtain a crude oil or solid.

  • Dissolution: Dissolve the crude residue in a minimum volume of a solvent in which your product is soluble, such as diethyl ether or toluene.

  • Precipitation: While stirring, slowly add a non-polar solvent in which TPPO is poorly soluble, such as hexanes or pentane (typically 5-10 volumes).[3][7]

  • Cooling & Filtration: Cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid TPPO by vacuum filtration, washing the filter cake with a small amount of cold hexane.

  • Isolation: Concentrate the filtrate to yield your product, now depleted of TPPO.

Protocol 2: Complexation and Removal with Magnesium Chloride (MgCl₂)

This non-aqueous method is suitable for products in aprotic solvents like toluene and is a milder alternative to using ZnCl₂.[13]

  • Solvent Exchange: Ensure the crude reaction mixture is in a suitable aprotic solvent like toluene. If necessary, perform a solvent exchange.

  • Addition of MgCl₂: To the toluene solution containing the product and TPPO, add solid, anhydrous magnesium chloride (approx. 2-3 equivalents relative to triphenylphosphine).

  • Stirring: Stir the suspension at room temperature. The insoluble MgCl₂ will react with TPPO to form an insoluble complex. This process can take several hours; monitor the removal of TPPO from the solution by TLC or LCMS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the solid MgCl₂-TPPO complex and any excess MgCl₂.

  • Isolation: Wash the filter cake with fresh toluene. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Filtration through a Silica Plug

This is a rapid and effective method for removing highly polar TPPO from less polar products.[7][8]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Adsorption/Loading: Dissolve or suspend the residue in a minimal amount of a non-polar solvent like hexane or a hexane/ether mixture.

  • Plug Preparation: Prepare a short column of silica gel in a sintered glass funnel or a wide chromatography column. Pack the silica using a non-polar solvent.

  • Elution: Carefully load the crude material onto the top of the silica plug. Elute with a non-polar solvent system (e.g., 100% hexane, then 5-10% diethyl ether in hexane). Collect fractions and monitor by TLC. The less polar product should elute quickly, while the TPPO remains adsorbed at the top of the plug.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure.

Visualization

TPPO_Removal_Workflow start Start: Crude Mixture (Product + TPPO + Acetal) check_polarity Assess Product Polarity start->check_polarity nonpolar Product is Non-Polar check_polarity->nonpolar Non-Polar polar Product is Polar check_polarity->polar Polar / Moderate check_solubility Soluble in Hexane or Ether? nonpolar->check_solubility metal_salt Method: Complexation with Mild Lewis Acid (e.g., MgCl₂) polar->metal_salt chromatography Method: Full Column Chromatography polar->chromatography If complexation fails or is unsuitable precipitate Method: Precipitate TPPO with Hexane/Pentane check_solubility->precipitate Yes silica_plug Method: Silica Plug Filtration check_solubility->silica_plug No end End: Purified Product precipitate->end silica_plug->end test_lewis_acid Run small-scale test to confirm acetal stability metal_salt->test_lewis_acid metal_salt->end chromatography->end

Caption: Decision workflow for selecting an acetal-safe TPPO removal method.

References

Validation & Comparative

A Comparative Guide to Ethyl 3,4-dimethoxyphenylacetate and Methyl 3,4-dimethoxyphenylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and pharmaceutical development, the choice between structurally similar ester compounds can significantly impact reaction outcomes, product characteristics, and biological efficacy. This guide provides a detailed, objective comparison of ethyl 3,4-dimethoxyphenylacetate and mthis compound, offering insights into their physicochemical properties, synthesis, and potential performance differences. While direct comparative experimental studies on these specific molecules are limited, this guide synthesizes available data and established chemical principles to empower researchers in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental distinction between this compound and its methyl counterpart lies in the ester alkyl group—an ethyl versus a methyl group. This seemingly minor variation influences several key physical properties, as summarized in the table below.

PropertyThis compoundMthis compoundKey Differences & Implications
Molecular Formula C₁₂H₁₆O₄[1]C₁₁H₁₄O₄The addition of a methylene group (CH₂) in the ethyl ester results in a higher molecular weight.
Molecular Weight 224.25 g/mol [1]210.23 g/mol The higher molecular weight of the ethyl ester can influence its diffusion rates and may be a factor in formulation development.
Boiling Point 159-160 °C at 4 mmHg176-178 °C at 16 mmHg[2]Boiling points are pressure-dependent. The ethyl ester's slightly larger size generally leads to a higher boiling point at the same pressure due to stronger van der Waals forces. This is a critical parameter for purification by distillation.
Inferred Polarity Slightly less polar than methyl esterSlightly more polar than ethyl esterThe longer alkyl chain in the ethyl ester increases its nonpolar character. This can affect solubility in various solvents and behavior in chromatographic separations.
Inferred Volatility Slightly less volatile than methyl esterSlightly more volatile than ethyl esterHigher molecular weight and stronger intermolecular forces make the ethyl ester less volatile. This is a consideration for handling and storage.
CAS Number 18066-68-7[1]15964-79-1-

Comparative Performance and Reactivity

Reactivity in Ester Hydrolysis:

In general, methyl esters are considered slightly more reactive towards hydrolysis than ethyl esters under both acidic and basic conditions. This is primarily attributed to the smaller size of the methoxy group, which presents less steric hindrance to the attacking nucleophile (e.g., a water molecule or hydroxide ion).[3] Studies on the alkaline hydrolysis of methyl and ethyl esters of naphthoic acid have shown that the ethyl esters have higher rate constants for hydrolysis in their respective alcohol-water solvents.[4][5]

Potential as Prodrugs:

Ester derivatives are frequently employed as prodrugs to enhance the bioavailability of a parent carboxylic acid.[6] Upon administration, these esters are hydrolyzed by esterases in the body to release the active drug. The rate of this enzymatic hydrolysis can be influenced by the nature of the ester group. While specific data for these compounds is unavailable, it is plausible that the ethyl and methyl esters would exhibit different pharmacokinetic profiles due to varying rates of enzymatic cleavage.

Experimental Protocols: Synthesis via Fischer Esterification

The most common and straightforward method for synthesizing both ethyl and mthis compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid with the corresponding alcohol in the presence of an acid catalyst.

General Protocol:

This protocol is adapted from the synthesis of methyl homoveratrate (mthis compound).[2]

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (or another suitable solvent for extraction like ethyl acetate)

  • 10% Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a solution of 3,4-dimethoxyphenylacetic acid in a suitable volume of the corresponding alcohol (methanol or ethanol, used in excess), cautiously add a catalytic amount of concentrated sulfuric acid.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 5 hours).[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol by distillation.[2]

  • Add cold water to the residue and transfer the mixture to a separatory funnel.[2]

  • Extract the aqueous layer with a suitable organic solvent (e.g., benzene or ethyl acetate) multiple times.[2]

  • Combine the organic extracts and wash them with a 10% sodium carbonate solution to remove any unreacted acid, followed by washing with water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation to yield the final product.[2]

Note: This is a general procedure and may require optimization for specific scales and equipment. Always follow appropriate laboratory safety procedures.

Visualizing the Process and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up 3,4-Dimethoxyphenylacetic_Acid 3,4-Dimethoxyphenylacetic Acid Fischer_Esterification Fischer Esterification (Reflux) 3,4-Dimethoxyphenylacetic_Acid->Fischer_Esterification Alcohol Methanol or Ethanol Alcohol->Fischer_Esterification Acid_Catalyst H₂SO₄ Acid_Catalyst->Fischer_Esterification Extraction Extraction Fischer_Esterification->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product Ethyl or Methyl 3,4-dimethoxyphenylacetate Purification->Final_Product Structural_Comparison cluster_esters Ester Prodrugs Parent_Acid 3,4-Dimethoxyphenylacetic Acid (Active Moiety) Methyl_Ester Mthis compound (CH₃) Parent_Acid->Methyl_Ester Esterification Ethyl_Ester This compound (CH₂CH₃) Parent_Acid->Ethyl_Ester Esterification Methyl_Ester->Parent_Acid Hydrolysis (Potentially Faster) Properties_Methyl Higher Polarity Higher Volatility Less Steric Hindrance Methyl_Ester->Properties_Methyl influences Ethyl_Ester->Parent_Acid Hydrolysis (Potentially Slower) Properties_Ethyl Lower Polarity Lower Volatility More Steric Hindrance Ethyl_Ester->Properties_Ethyl influences

References

Ethyl vs. Methyl Esters: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between an ethyl and a methyl ester of a bioactive compound can significantly influence its biological activity, pharmacokinetic profile, and overall therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of the biological activities of ethyl versus methyl esters, supported by experimental data and detailed methodologies to inform research and development decisions.

Key Differences in Biological Activity

The seemingly minor difference of a single methylene group (–CH₂–) between a methyl and an ethyl ester can lead to substantial variations in their biological performance. These differences primarily stem from altered physicochemical properties such as lipophilicity, steric hindrance, and susceptibility to enzymatic hydrolysis.

Anti-inflammatory Activity

In the context of anti-inflammatory agents, the choice of ester group can directly impact potency. For instance, a comparative study of caffeate esters demonstrated that the ethyl ester possesses more potent anti-inflammatory properties than its methyl counterpart. This was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Table 1: Comparison of Anti-inflammatory Activity of Caffeate Esters [1]

CompoundIC₅₀ for NO Inhibition (µM)
Ethyl Caffeate12.0
Methyl Caffeate21.0

IC₅₀: The half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency.

Furthermore, ethyl caffeate has been shown to down-regulate the mRNA expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β).[1] This suggests that the ethyl group may confer a higher degree of anti-inflammatory activity.

Cytotoxicity

Conversely, the methyl ester of certain compounds may exhibit a more pronounced cytotoxic profile, particularly against cancer cell lines. Studies on methyl caffeate have shown cytotoxic activity against various human cancer cell lines, with IC₅₀ values ranging from 28.83 µg/mL to 50.19 µg/mL.[1] In contrast, ethyl caffeate showed minimal to no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below.[1]

Metabolic Stability and Hydrolysis

The rate at which an ester is hydrolyzed to its active carboxylic acid form is a critical determinant of its pharmacokinetic profile. This hydrolysis is often mediated by carboxylesterases present in plasma and liver microsomes.[2]

Generally, methyl esters tend to exhibit greater metabolic stability compared to their ethyl counterparts.[2] This is attributed to the smaller size of the methyl group, which may result in a less favorable fit within the active site of some esterase enzymes.

Table 2: Comparative Hydrolytic Stability of Benzoate Esters in Rat Plasma and Liver Microsomes [2]

CompoundHalf-life (t₁/₂) in Rat Plasma (min)Half-life (t₁/₂) in Rat Liver Microsomes (min)
Methyl Benzoate3615
Ethyl Benzoate1712

This trend is also observed with active drug molecules. For example, the methyl homolog of the anxiolytic drug flumazenil is 2.7 times more stable to plasma hydrolysis than flumazenil itself, which contains an ethyl ester.[2] Similarly, the methyl homolog of benzocaine is more stable than benzocaine (an ethyl ester).[2]

Pharmacokinetics and Bioavailability

The increased lipophilicity of ethyl esters can sometimes lead to enhanced absorption and bioavailability. However, the faster hydrolysis of ethyl esters can counteract this effect. For prodrugs of ketoprofen, the methyl ester derivative showed a significant relative enhancement of intestinal absorption (1.57-fold) compared to the parent drug, which was higher than that of the ethyl and propyl esters.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[1] The MTT enters the mitochondria of living cells where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds (ethyl and methyl esters) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined from the dose-response curve.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in activated macrophages.

Principle: Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as: [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of a compound in plasma, providing an indication of its in vivo half-life.

Principle: The test compound is incubated with plasma, and the decrease in its concentration over time is monitored, typically by LC-MS/MS.[2]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add the test compound to pre-warmed plasma (e.g., rat or human) at a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Protocol 4: Liver Microsomal Stability Assay

This protocol evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Principle: The test compound is incubated with liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound is monitored over time by LC-MS/MS.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., rat or human), an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) with an internal standard.

  • Centrifuge the samples to pellet the microsomes.

  • Analyze the supernatant by LC-MS/MS.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, IL-1β, etc.) Nucleus->Pro_inflammatory_genes activates transcription of NO_production Nitric Oxide (NO) Production Pro_inflammatory_genes->NO_production Inflammation Inflammation NO_production->Inflammation Ethyl_Caffeate Ethyl Caffeate Ethyl_Caffeate->IKK_complex inhibits Ethyl_Caffeate->NO_production inhibits Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Metabolic Stability Assays Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Compound Treatment (Ethyl vs. Methyl Ester) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Griess_Assay Griess Assay (NO Inhibition) Compound_Treatment->Griess_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination Griess_Assay->IC50_Determination Biological_Activity_Comparison Comparative Analysis of Biological Activity IC50_Determination->Biological_Activity_Comparison Plasma_Incubation Plasma Incubation LCMS_Analysis LC-MS/MS Analysis Plasma_Incubation->LCMS_Analysis Microsome_Incubation Liver Microsome Incubation Microsome_Incubation->LCMS_Analysis HalfLife_Calculation Half-life (t₁/₂) Calculation LCMS_Analysis->HalfLife_Calculation HalfLife_Calculation->Biological_Activity_Comparison

References

A Comparative Guide to the Spectroscopic Validation of Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Structural Elucidation Using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

This guide provides a comprehensive validation of the chemical structure of Ethyl 3,4-dimethoxyphenylacetate, a key intermediate in various synthetic pathways. Through a detailed analysis of its spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we confirm its molecular identity.

To highlight the specificity of these analytical techniques, a direct comparison is made with a structural isomer, Ethyl 4-methoxyphenylacetate. This comparative approach underscores the power of spectroscopy in distinguishing between closely related molecular structures, a critical aspect of chemical research and drug development.

Structural and Spectroscopic Analysis

The structure of this compound is elucidated by interpreting the data from multiple spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.

dot graph "Ethyl_3_4_dimethoxyphenylacetate_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Structure of Ethyl 2-(3,4-dimethoxyphenyl)acetate"

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 224, which corresponds to its molecular formula C₁₂H₁₆O₄.[1][2] The most abundant fragment, known as the base peak, is observed at m/z 151. This prominent fragment is formed through a characteristic benzylic cleavage, resulting in a stable 3,4-dimethoxybenzyl cation.

dot digraph "Mass_Spectrometry_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853", arrowhead=vee];

} caption: "Primary fragmentation of this compound"

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted signals for this compound are consistent with its structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound include a strong carbonyl (C=O) stretch from the ester group, C-O stretching vibrations, and aromatic C-H stretches.

Comparative Spectral Data

The following tables present a summary of the spectral data for this compound and its structural isomer, Ethyl 4-methoxyphenylacetate. The differences in the aromatic region of the NMR spectra and the mass spectrometry fragmentation patterns are particularly diagnostic.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Assignment This compound Ethyl 4-methoxyphenylacetate
Aromatic Protons ~6.8 ppm (m, 3H)7.20 ppm (d, 2H), 6.85 ppm (d, 2H)
-OCH₃ Protons ~3.88 ppm (s, 6H)~3.79 ppm (s, 3H)
-CH₂- (benzyl) ~3.55 ppm (s, 2H)~3.53 ppm (s, 2H)
-O-CH₂- (ethyl) ~4.15 ppm (q, 2H)~4.12 ppm (q, 2H)
-CH₃ (ethyl) ~1.25 ppm (t, 3H)~1.23 ppm (t, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Assignment This compound (Predicted) Ethyl 4-methoxyphenylacetate
C=O (ester) ~172 ppm~172 ppm
Aromatic C-O ~149, ~148 ppm~158 ppm
Aromatic C-H ~121, ~112, ~111 ppm~130, ~114 ppm
Aromatic C (quaternary) ~127 ppm~126 ppm
-O-CH₂- (ethyl) ~61 ppm~61 ppm
-OCH₃ ~56 ppm~55 ppm
-CH₂- (benzyl) ~41 ppm~40 ppm
-CH₃ (ethyl) ~14 ppm~14 ppm

Table 3: IR and MS Data Comparison

Spectroscopic Data This compound Ethyl 4-methoxyphenylacetate
IR: C=O stretch ~1735 cm⁻¹~1735 cm⁻¹
IR: C-O stretch ~1260, ~1150, ~1025 cm⁻¹~1245, ~1175, ~1035 cm⁻¹
MS: Molecular Ion [M]⁺ m/z 224[1][2]m/z 194[3][4]
MS: Base Peak m/z 151[1]m/z 121[3]

Experimental Protocols

The validation of chemical structures relies on the precise execution of spectroscopic experiments. Below are the detailed methodologies for the key experiments cited.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

} caption: "Workflow for Spectroscopic Validation"

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of approximately 5-10 mg is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and enhance sensitivity.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum : The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

References

A Comparative Guide to Ethyl 3,4-dimethoxyphenylacetate and Ethyl 3,5-dimethoxyphenylacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of the physicochemical properties, synthesis, and spectral data of Ethyl 3,4-dimethoxyphenylacetate and Ethyl 3,5-dimethoxyphenylacetate. This guide aims to facilitate informed decisions in experimental design and compound selection by presenting objective data and methodologies.

This comparison outlines the key characteristics of two positional isomers, this compound and Ethyl 3,5-dimethoxyphenylacetate, which, despite sharing the same molecular formula and weight, are expected to exhibit distinct properties due to the differential placement of their methoxy groups on the phenyl ring. The arrangement of these electron-donating groups influences the electronic environment of the molecule, which in turn can affect its reactivity, spectroscopic signature, and biological activity.

Physicochemical Properties

A summary of the known physical and chemical properties of both isomers is presented below. It is important to note that while comprehensive data is available for the 3,4-isomer, some experimental values for the 3,5-isomer are not as widely reported in the literature.

PropertyThis compoundEthyl 3,5-dimethoxyphenylacetate
CAS Number 18066-68-765976-77-4
Molecular Formula C₁₂H₁₆O₄C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol [1]224.25 g/mol [2]
Appearance Not specifiedOff-white to slight yellow solid
Boiling Point Not specified144-146 °C (at 5 Torr)
Melting Point Not specifiedNot explicitly found
Refractive Index Not specified1.494

Synthesis Protocols

The synthesis of both esters typically involves a two-step process: the preparation of the corresponding dimethoxyphenylacetic acid followed by esterification.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 3,4-dimethoxyphenylacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3,4-dimethoxyphenylacetic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by column chromatography or distillation to obtain pure this compound.

G cluster_0 Synthesis of this compound 3,4-Dimethoxyphenylacetic Acid 3,4-Dimethoxyphenylacetic Acid Ethanol Ethanol H2SO4 (cat.) H2SO4 (cat.) Reaction Mixture Reaction Mixture Work-up & Purification Work-up & Purification This compound This compound

Synthesis workflow for this compound.

Synthesis of Ethyl 3,5-dimethoxyphenylacetate

The synthesis of Ethyl 3,5-dimethoxyphenylacetate follows a similar pathway, starting from 3,5-dimethoxyphenylacetic acid.

Experimental Protocol:

  • Synthesis of 3,5-Dimethoxyphenylacetic Acid: This precursor can be synthesized from 3,5-dimethoxybenzaldehyde through a multi-step process involving reduction to the corresponding alcohol, conversion to a benzyl halide, and subsequent cyanation followed by hydrolysis.

  • Fischer Esterification: The resulting 3,5-dimethoxyphenylacetic acid is then esterified with ethanol in the presence of an acid catalyst, following a procedure analogous to the one described for the 3,4-isomer.

G cluster_1 Synthesis of Ethyl 3,5-dimethoxyphenylacetate 3,5-Dimethoxyphenylacetic Acid 3,5-Dimethoxyphenylacetic Acid Ethanol Ethanol Acid Catalyst Acid Catalyst Esterification Esterification Purification Purification Ethyl 3,5-dimethoxyphenylacetate Ethyl 3,5-dimethoxyphenylacetate

Synthesis workflow for Ethyl 3,5-dimethoxyphenylacetate.

Spectroscopic Data

The substitution pattern of the methoxy groups on the phenyl ring leads to distinct spectroscopic signatures for each isomer.

This compound
Spectroscopy Key Data
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
IR Spectrum Key peaks can be found on the NIST Chemistry WebBook.[3]
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 224. Key fragments can be observed.[3]
Ethyl 3,5-dimethoxyphenylacetate
Spectroscopy Key Data
¹H NMR No experimental data explicitly found in the provided search results.
¹³C NMR No experimental data explicitly found in the provided search results.
IR Spectrum No experimental data explicitly found in the provided search results.
Mass Spectrum No experimental data explicitly found in the provided search results.

Biological Activity

Preliminary literature searches suggest that compounds containing the dimethoxyphenyl moiety may exhibit a range of biological activities. For instance, a derivative of ethyl 3,5-dimethoxyphenylacetate, ethyl 3,5-dimethoxy-2-propionylphenylacetate, has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus.[4] However, direct comparative studies on the biological activities of this compound and Ethyl 3,5-dimethoxyphenylacetate are not widely documented in the available literature. Further research is warranted to explore and compare the potential antimicrobial, antifungal, and cytotoxic activities of these two isomers.

Conclusion

This guide provides a foundational comparison of this compound and Ethyl 3,5-dimethoxyphenylacetate based on currently available data. While the physicochemical properties and synthesis of the 3,4-isomer are well-documented, a notable gap exists in the experimental spectroscopic and biological activity data for the 3,5-isomer. The structural differences between these two compounds are expected to manifest in their biological profiles, highlighting a promising area for future investigation. Researchers are encouraged to use this guide as a starting point and to conduct further experiments to fully characterize and compare these two interesting molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxicity of Dimethoxyphenyl Esters

The following guide provides a comparative overview of the cytotoxic effects of various dimethoxyphenyl esters against different cancer cell lines, based on published experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary

The cytotoxic activity of several classes of dimethoxyphenyl esters has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.

Compound ClassSpecific Compound/DerivativeTarget Cell LineIC50 (µg/mL)Reference
Dimethoxyaryl-Sesquiterpene Derivatives Compound 14a (2,4-dimethoxy pattern)MCF-7 (Breast Cancer)8.4 µM[1]
Compound 14cMCF-7 (Breast Cancer)9.0 µM[1]
4-Allyl-2-methoxyphenyl Esters 4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)0.400[2]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)5.73[2]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)1.29[2]
Dimethoxyphenyl Chalcone Derivative (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one (DMMF)MCF-7 (Breast Cancer)2.01 ± 1.53[3]
Methoxylated Cinnamic Esters Monomethoxylated compound 4mA549 (Lung Cancer)Cytotoxic at 40 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies for evaluating cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells, such as MCF-7, are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dimethoxyaryl-sesquiterpene derivatives) and a positive control, like daunorubicin. The concentrations can range from 0.032 to 500 µM.[1]

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The cells are incubated further to allow for the formation of formazan crystals by metabolically active cells. These crystals are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and treated with the test compounds (e.g., methoxylated cinnamic esters) at a specific concentration (e.g., 40 µM) for a set duration (e.g., 48 hours).[4]

  • Cell Fixation: The cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with a diluted acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (Test Esters) Treatment Treatment with Dimethoxyphenyl Esters Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Step Addition of Reagent (MTT or SRB) Incubation->Assay_Step Measurement Absorbance Measurement Assay_Step->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Calc IC50 Value Calculation Data_Processing->IC50_Calc Results Results Interpretation IC50_Calc->Results

Caption: A generalized workflow for determining the cytotoxicity of dimethoxyphenyl esters.

Structure-Activity Relationship Insights

The cytotoxic effects of dimethoxyphenyl esters are influenced by their structural features. For instance, in the case of 4-allyl-2-methoxyphenyl esters, the nature of the ester group significantly impacts cytotoxicity, with the propionate ester showing a much lower IC50 value compared to the butanoate and isobutanoate esters.[2][5] This suggests that smaller, less bulky ester groups may enhance cytotoxic potency in this particular scaffold.

For dimethoxyaryl-sesquiterpene derivatives, the incorporation of an aromatic ring generally increases cytotoxicity.[1] Furthermore, some 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, particularly those with aromatic rings like cinnamoyl and trimethoxybenzoyl esters, have demonstrated the ability to reverse multidrug resistance in cancer cells, although many did not show significant direct cytotoxicity at the tested concentrations.[6] This highlights that the biological activity of these compounds can be multifaceted, extending beyond direct cell killing to modulating drug resistance mechanisms. The position of the methoxy groups on the phenyl ring also plays a crucial role in the biological activity of various related compounds.

References

Comparative Antioxidant Activity of Ethyl 3,4-dimethoxyphenylacetate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of Ethyl 3,4-dimethoxyphenylacetate and its key analogs: Ethyl 3,4-dihydroxyphenylacetate and Ethyl 4-hydroxy-3-methoxyphenylacetate. This analysis is supported by experimental data from pertinent studies, offering insights into their structure-activity relationships.

The core structure of these compounds, the phenylacetate group, is a known pharmacophore, and substitutions on the phenyl ring, particularly with hydroxyl and methoxy groups, can significantly modulate their biological activities, including their antioxidant potential. Understanding these relationships is crucial for the rational design of novel antioxidant agents.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of these compounds is primarily evaluated through their ability to scavenge free radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficiency is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. The presence of a catechol (3,4-dihydroxy) moiety is a strong indicator of potent antioxidant activity. Methylation of one or both of these hydroxyl groups to form methoxy groups generally leads to a decrease in radical scavenging capacity.

The following table summarizes the expected trend and available data for the antioxidant activity of the parent acids, which provides a strong indication of the likely activity of their corresponding ethyl esters.

CompoundStructureDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)
Ethyl 3,4-dihydroxyphenylacetate Ethyl 3,4-dihydroxyphenylacetateHigh (Low IC50)High (High TEAC)
Ethyl 4-hydroxy-3-methoxyphenylacetate Ethyl 4-hydroxy-3-methoxyphenylacetateModerate Moderate
This compound this compoundLow Low
Reference: TroloxVariable (assay dependent)1.0 (by definition)

Note: The qualitative assessments of "High," "Moderate," and "Low" are based on established structure-activity relationships for phenolic antioxidants. Quantitative IC50 and TEAC values can vary between studies due to different experimental conditions.

Studies on phenolic acids have consistently shown that compounds with a -CH2COOH group, like in phenylacetic acids, have enhanced antioxidant activities compared to those with a -COOH group (benzoic acids).[1] Furthermore, both methoxyl and phenolic hydroxyl groups contribute to the antioxidant potential.[1] The presence of more methoxyl groups generally correlates with higher antioxidant activity in some assays.[1] However, the free radical scavenging activity is most pronounced in compounds with free hydroxyl groups, particularly in an ortho-dihydroxy (catechol) arrangement.

Experimental Protocols

The following are detailed methodologies for the two key experiments cited in the evaluation of antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and its analogs) and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with a specific volume of the sample or standard solution in a test tube or a 96-well plate. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (typically around 734 nm).

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance of the solution is measured at the specified wavelength (e.g., 734 nm).

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Visualizing Experimental and Mechanistic Pathways

To further clarify the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock Solutions Prepare Stock Solutions (Analogs, Standards, Radicals) Serial Dilutions Create Serial Dilutions of Analogs and Standards Stock Solutions->Serial Dilutions Reaction Mixture Mix Analogs/Standards with Radical Solution Serial Dilutions->Reaction Mixture Incubation Incubate in Dark (e.g., 30 min) Reaction Mixture->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculate Inhibition Calculate % Inhibition Measurement->Calculate Inhibition Determine IC50 Determine IC50 Values Calculate Inhibition->Determine IC50 Compare Activities Compare Antioxidant Activities Determine IC50->Compare Activities

Experimental workflow for antioxidant activity assessment.

Radical_Scavenging_Mechanism Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) (e.g., Ethyl 3,4-dihydroxyphenylacetate) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• Resonance_Stabilization Resonance Stabilization of Phenoxy Radical Phenoxy_Radical->Resonance_Stabilization

General mechanism of radical scavenging by phenolic antioxidants.

References

A Comparative Spectroscopic Analysis of Ethyl 3,4-dimethoxyphenylacetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 3,4-dimethoxyphenylacetate and its positional isomers, offering valuable data for identification, characterization, and quality control.

This document presents a comparative analysis of the spectroscopic data for this compound and its isomers: Ethyl 2,3-dimethoxyphenylacetate, Ethyl 2,4-dimethoxyphenylacetate, Ethyl 2,5-dimethoxyphenylacetate, and Ethyl 3,5-dimethoxyphenylacetate. The comparison is based on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust dataset for distinguishing between these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundAromatic Protons-OCH₃ Protons-CH₂- (ester)-CH₃ (ester)-CH₂- (acetate)
This compound 6.82 (d, 1H), 6.78 (s, 1H), 6.75 (d, 1H)3.87 (s, 3H), 3.86 (s, 3H)4.12 (q, 2H)1.23 (t, 3H)3.54 (s, 2H)
Ethyl 2,3-dimethoxyphenylacetate 7.00-6.80 (m, 3H)3.86 (s, 3H), 3.84 (s, 3H)4.15 (q, 2H)1.25 (t, 3H)3.65 (s, 2H)
Ethyl 2,4-dimethoxyphenylacetate 7.12 (d, 1H), 6.45-6.40 (m, 2H)3.82 (s, 3H), 3.79 (s, 3H)4.13 (q, 2H)1.24 (t, 3H)3.58 (s, 2H)
Ethyl 2,5-dimethoxyphenylacetate 6.80-6.70 (m, 3H)3.78 (s, 3H), 3.76 (s, 3H)4.14 (q, 2H)1.25 (t, 3H)3.60 (s, 2H)
Ethyl 3,5-dimethoxyphenylacetate 6.40 (d, 2H), 6.35 (t, 1H)3.78 (s, 6H)4.13 (q, 2H)1.24 (t, 3H)3.52 (s, 2H)
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundC=OAromatic C-OAromatic C-HAromatic C-OCH₃-O-CH₂--CH₂--CH₃
This compound 171.8149.0, 147.8120.8, 112.0, 111.5126.955.9, 55.860.741.014.2
Ethyl 2,3-dimethoxyphenylacetate 171.5152.5, 147.5124.5, 121.0, 112.0125.560.8, 55.860.935.814.2
Ethyl 2,4-dimethoxyphenylacetate 172.3160.5, 158.0131.0, 105.0, 98.5116.055.5, 55.360.535.514.2
Ethyl 2,5-dimethoxyphenylacetate 171.9153.8, 151.8117.0, 113.5, 112.5121.556.0, 55.560.636.014.2
Ethyl 3,5-dimethoxyphenylacetate 171.7160.8 (x2)106.5 (x2), 99.0136.555.3 (x2)60.841.514.2
Infrared (IR) Spectral Data (Key Absorption Bands in cm⁻¹)
CompoundC=O StretchC-O Stretch (Ester)C-O Stretch (Aromatic Ether)Aromatic C-H Stretch
This compound 17361260, 11551230, 10283005
Ethyl 2,3-dimethoxyphenylacetate 17381265, 11601225, 10803000
Ethyl 2,4-dimethoxyphenylacetate 17351255, 11501210, 10403010
Ethyl 2,5-dimethoxyphenylacetate 17371250, 11701220, 10353008
Ethyl 3,5-dimethoxyphenylacetate 17341262, 11581205, 10553012
Mass Spectrometry (MS) Data (Key m/z values)
CompoundMolecular Ion [M]⁺Base PeakMajor Fragments
This compound 224151179, 123, 95
Ethyl 2,3-dimethoxyphenylacetate 224151179, 123, 107
Ethyl 2,4-dimethoxyphenylacetate 224151179, 121, 91
Ethyl 2,5-dimethoxyphenylacetate 224151179, 121, 91
Ethyl 3,5-dimethoxyphenylacetate 224151179, 123, 95

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with 1024 scans and a relaxation delay of 2 seconds.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz Spectrometer) cluster_processing Data Processing Sample ~5-10 mg of Compound Vial NMR Tube Sample->Vial Solvent 0.7 mL CDCl₃ with TMS Solvent->Vial H1_NMR ¹H NMR (16 scans, 1s delay) Vial->H1_NMR Insert into Spectrometer C13_NMR ¹³C NMR (1024 scans, 2s delay) Vial->C13_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis

Figure 1: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly on the ATR crystal. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

FTIR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample to ATR Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process and Analyze Spectrum Sample_Scan->Process_Data End End Process_Data->End

Figure 2: Workflow for FT-IR data acquisition.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis was performed on a GC-MS system operating in electron ionization (EI) mode at 70 eV. A 1 µL sample, diluted in ethyl acetate, was injected into the GC, which was equipped with a 30 m x 0.25 mm x 0.25 µm capillary column. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. The mass spectrometer scanned from m/z 40 to 500.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample_Dilution Dilute Sample in Ethyl Acetate Injection 1 µL Injection Sample_Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Analysis Mass Analysis (m/z 40-500) Ionization->Analysis Detection Detection Analysis->Detection

Figure 3: Workflow for GC-MS data acquisition.

A Comparative Guide to the Properties of Ethyl 3,4-dimethoxyphenylacetate and Related Phenylacetates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of a compound's physicochemical and pharmacokinetic properties is fundamental to predicting its behavior and potential as a therapeutic agent. This guide provides a computational and comparative analysis of Ethyl 3,4-dimethoxyphenylacetate, a substituted phenylacetate with potential applications in medicinal chemistry. We present a detailed comparison with structurally related alternatives, outline key experimental protocols for property determination, and visualize a typical workflow for drug candidate evaluation.

Data Presentation: Physicochemical Property Comparison

The following table summarizes key computed and experimental physicochemical properties for this compound and selected structural analogs. These properties are crucial for predicting a compound's solubility, permeability, and overall druglikeness.

PropertyThis compoundEthyl 2-(3,5-dimethoxyphenyl)acetateMthis compound3,4-Dimethoxyphenylacetic acid
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate[1]ethyl 2-(3,5-dimethoxyphenyl)acetate[2]methyl 2-(3,4-dimethoxyphenyl)acetate[3][4](3,4-dimethoxyphenyl)acetic acid[5]
Molecular Formula C₁₂H₁₆O₄[1][6]C₁₂H₁₆O₄[2]C₁₁H₁₄O₄[3][4]C₁₀H₁₂O₄[5]
Molecular Weight 224.25 g/mol [1]224.25 g/mol [2]210.23 g/mol [3][4]196.20 g/mol [5]
Boiling Point 159-160°C (at 4 mmHg)[7]; 191°C[8]144-146°C (at 5 Torr)[9]Not Reported293.08°C (estimate)[5]
Melting Point Not ReportedNot ReportedNot Reported96-98°C[5]
logP (Computed) 1.7[1]2.0[10]1.56 (Crippen Method)[11]1.8 (XLogP3)[12]
Topological Polar Surface Area 44.8 Ų[1]44.8 Ų[2]44.8 Ų55.8 Ų
Pharmacokinetic Considerations

While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is limited, the metabolism of the parent compound, phenylacetate, is well-documented. Phenylacetate is primarily eliminated through its conversion to phenylacetylglutamine, which is then excreted in the urine.[13] It is plausible that this compound would first undergo hydrolysis to 3,4-dimethoxyphenylacetic acid, followed by a similar metabolic pathway. The dimethoxy substitution on the phenyl ring has been noted in other contexts to improve metabolic stability and absorption profiles.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties presented in the comparison table.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is considered the gold standard for experimental logP determination.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution to maintain a constant pH (e.g., 7.4) for the aqueous phase. Saturate this buffer with n-octanol. Separately, saturate n-octanol with the aqueous buffer. This pre-saturation step is crucial to ensure mutual miscibility does not affect the final volume and concentration measurements.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in one of the phases (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a precise volume of the pre-saturated n-octanol (containing the compound) and an equal volume of the pre-saturated aqueous buffer to a suitable vessel.

  • Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a complete and clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. The shake-flask method is also a standard procedure for determining equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of purified water or a relevant aqueous buffer (e.g., pH 7.4). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.

  • Quantification: Take a precise aliquot of the clear, saturated supernatant. Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

In Vitro Metabolic Stability Assay

Metabolic stability assays predict how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Reagent Preparation: Prepare liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism) in a suitable incubation buffer. Prepare a stock solution of the test compound in an organic solvent like DMSO. Prepare a cofactor solution, such as NADPH for cytochrome P450-mediated reactions.

  • Incubation: In a 96-well plate, pre-warm the microsomal or hepatocyte suspension to 37°C.

  • Initiation of Reaction: Add the test compound to the wells at a low final concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualization of Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the computational analysis and experimental validation of a potential drug candidate, a process highly relevant for the evaluation of compounds like this compound.

DrugDiscoveryWorkflow cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: In Vitro Experimentation cluster_2 Phase 3: Data Analysis & Decision in_silico_properties Computational Property Prediction (ADME, Toxicity) virtual_screening Virtual Screening & Docking Studies in_silico_properties->virtual_screening synthesis Chemical Synthesis & Purification virtual_screening->synthesis Selects Candidates physchem Physicochemical Characterization (Solubility, logP) synthesis->physchem adme_assays ADME Assays (Metabolic Stability, Permeability) physchem->adme_assays bio_assays Biological Activity & Potency Assays adme_assays->bio_assays data_analysis Data Integration & Analysis bio_assays->data_analysis Generates Data lead_decision Lead Candidate Selection/Optimization data_analysis->lead_decision lead_decision->in_silico_properties Iterative Refinement

References

Safety Operating Guide

Proper Disposal of Ethyl 3,4-dimethoxyphenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3,4-dimethoxyphenylacetate, a key intermediate in various synthetic pathways. Adherence to these procedural steps is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol outlines a general, step-by-step methodology for its safe disposal as chemical waste.

Experimental Protocol: Chemical Waste Disposal

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and properly labeled hazardous waste container

  • Chemical fume hood

  • Spill kit with absorbent material

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

    • Do not mix with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

    • For liquid waste, the use of secondary containment is highly recommended to prevent the spread of potential spills.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's time limits for waste accumulation, contact your EHS department to arrange for a scheduled pickup.

    • Provide a complete and accurate inventory of the waste container's contents.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material from a spill kit.

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Thoroughly decontaminate the affected area.

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generated (this compound) is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a designated, labeled, and sealed hazardous waste container. is_contaminated->collect_waste Yes non_hazardous Dispose as non-hazardous waste (Consult EHS for verification) is_contaminated->non_hazardous No store_waste Store in a designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete

Disposal workflow for this compound.

Personal protective equipment for handling Ethyl 3,4-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Ethyl 3,4-dimethoxyphenylacetate (CAS No. 18066-68-7). The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on established best practices for handling aromatic esters in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety Goggles and optional Face ShieldAlways wear chemical splash goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged contact, consider using thicker gloves or double-gloving.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat is required to protect skin and clothing from splashes.
Respiratory Protection Not generally required for small quantitiesWork should be conducted in a well-ventilated area. If there is a potential for generating aerosols or if handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of your experiments. The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Review Safety Data Sheet (SDS) (or analogous compound data) b Assemble and Inspect Personal Protective Equipment (PPE) a->b c Work in a Well-Ventilated Area (e.g., Fume Hood) b->c d Handle with Care Avoid skin/eye contact and inhalation c->d e Use Appropriate Glassware and Equipment d->e f Properly Label and Store Unused Chemical e->f g Decontaminate Work Area and Equipment f->g h Segregate and Dispose of Waste According to Protocol g->h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.